Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Description
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-formyl-4-phenylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-7-8-14(13(9-12)10-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
RHNNRLQUQLPUGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate . In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational NMR principles and spectral data from closely related structural analogs to construct a detailed and reasoned prediction of its NMR spectrum. We will delve into the theoretical underpinnings of chemical shifts in substituted biphenyl systems, including substituent electronic effects and conformational influences. This guide presents predicted chemical shift values, multiplicities, and coupling constants, summarized in a clear tabular format. Furthermore, a robust, self-validating experimental protocol for the acquisition of high-quality NMR data for this compound is provided, intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Role of NMR in Structural Elucidation
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a polysubstituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and precise characterization of its derivatives is paramount. NMR spectroscopy is the most powerful and definitive tool for the unambiguous determination of the molecular structure of organic compounds in solution.
The target molecule possesses two key functional groups that significantly influence its electronic structure and conformation: an electron-withdrawing formyl (aldehyde) group at the 2-position and a methyl carboxylate group at the 4'-position. The ortho-substitution of the formyl group is expected to induce a significant dihedral twist between the two phenyl rings, a key structural feature that will be reflected in the NMR spectrum. This guide will serve as an essential reference for scientists working with this molecule, enabling them to verify its synthesis and purity with confidence.
![Chemical Structure of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate with atom numbering](https://i.imgur.com/gK9qQ4D.png)
Theoretical Principles: Predicting Chemical Shifts in Substituted Biphenyls
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like biphenyl, several factors dictate the final observed shift:
-
Electronic Effects of Substituents:
-
Formyl Group (-CHO): This is a powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields (moves downfield) protons and carbons that are ortho and para to its position. The aldehyde proton itself is highly deshielded and appears far downfield.
-
Methyl Carboxylate Group (-COOCH₃): This is also an EWG, though its effect is generally less pronounced than the formyl group. It will deshield the aromatic protons and carbons on its ring.
-
-
Magnetic Anisotropy: The π-electron systems of the aromatic rings generate their own local magnetic fields when placed in the external magnetic field of the NMR spectrometer. This anisotropic effect causes protons located above or below the plane of a ring to be shielded (shifted upfield), while those on the edge are deshielded (shifted downfield).
-
Conformation and Steric Effects: The biphenyl system is not planar in solution, particularly with ortho-substituents. The two rings are twisted relative to each other, defined by a dihedral angle.[1] The presence of the bulky formyl group at the C2 position forces a significant twist to minimize steric hindrance. This conformation limits the conjugation between the rings and influences the through-space anisotropic effects each ring exerts on the protons of the other.[1][2]
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show nine distinct signals: seven in the aromatic region, one for the aldehyde proton, and one for the methyl ester protons. The predictions below are based on data from analogs such as biphenyl-2-carbaldehyde and methyl 4-phenylbenzoate.[3][4][5]
-
Aldehyde Proton (H-α): This proton is directly attached to the electron-deficient carbonyl carbon and is the most deshielded proton in the molecule. It is expected to appear as a singlet far downfield.
-
Prediction: ~9.98 ppm (s, 1H)
-
-
Ring A (Formyl-substituted):
-
H-3: This proton is ortho to the formyl group and will be significantly deshielded. It will appear as a doublet of doublets (dd) due to coupling with H-4 and H-5.
-
Prediction: ~8.05 ppm (dd, J ≈ 7.7, 1.5 Hz, 1H)
-
-
H-6: This proton is ortho to the point of attachment to the other ring and will experience through-space effects. It is expected to be a doublet of doublets.
-
Prediction: ~7.55 ppm (dd, J ≈ 7.5, 1.5 Hz, 1H)
-
-
H-4 & H-5: These two protons are in the middle of the aromatic system and will likely appear as a complex multiplet, influenced by each other and the adjacent protons.
-
Prediction: ~7.45-7.65 ppm (m, 2H)
-
-
-
Ring B (Ester-substituted): This ring presents a more classic AA'BB' system due to para substitution.
-
H-3' & H-5': These protons are ortho to the methyl carboxylate group and will be deshielded. They appear as a doublet.
-
Prediction: ~8.15 ppm (d, J ≈ 8.5 Hz, 2H)
-
-
H-2' & H-6': These protons are meta to the ester and ortho to the other phenyl ring. They will appear as a doublet coupled to H-3' and H-5'.
-
Prediction: ~7.70 ppm (d, J ≈ 8.5 Hz, 2H)
-
-
-
Methyl Protons (H-β): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet upfield.
-
Prediction: ~3.95 ppm (s, 3H)
-
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 15 distinct signals, as all carbons are in unique electronic environments. Predictions are based on additive rules and data from analogs like 4-formylbiphenyl and general chemical shift tables.[4][6]
-
Carbonyl Carbons:
-
Aldehyde (C-α): The aldehyde carbonyl carbon is highly deshielded.
-
Prediction: ~192.1 ppm
-
-
Ester (C-γ): The ester carbonyl carbon is also downfield, but typically upfield from an aldehyde.
-
Prediction: ~166.5 ppm
-
-
-
Quaternary Carbons (Aromatic):
-
C-1, C-2, C-1', C-4': These four carbons are deshielded due to substitution. C-4' (attached to the ester) and C-2 (attached to the formyl group) will be significantly affected.
-
Prediction: C-1 (~137.5 ppm), C-2 (~133.8 ppm), C-1' (~145.0 ppm), C-4' (~130.5 ppm)
-
-
-
Protonated Carbons (Aromatic): The remaining eight aromatic carbons will appear in the typical aromatic region.
-
Prediction: ~127.0 - 135.0 ppm
-
-
Methyl Carbon:
-
Ester Methyl (C-β): This aliphatic carbon will be the most upfield signal.
-
Prediction: ~52.5 ppm
-
-
Summary of Predicted Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, assuming CDCl₃ as the solvent.
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H-α / C-α | 9.98 | s | 192.1 |
| H-β / C-β | 3.95 | s | 52.5 |
| C-γ | - | - | 166.5 |
| C-1 | - | - | 137.5 |
| C-2 | - | - | 133.8 |
| H-3 / C-3 | 8.05 | dd | 134.5 |
| H-4 / C-4 | 7.45-7.65 | m | 128.5 |
| H-5 / C-5 | 7.45-7.65 | m | 130.0 |
| H-6 / C-6 | 7.55 | dd | 127.9 |
| C-1' | - | - | 145.0 |
| H-2' / C-2' | 7.70 | d | 127.5 |
| H-3' / C-3' | 8.15 | d | 130.3 |
| C-4' | - | - | 130.5 |
| H-5' / C-5' | 8.15 | d | 130.3 |
| H-6' / C-6' | 7.70 | d | 127.5 |
Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The trustworthiness of the data relies on proper sample preparation, instrument calibration, and standardized acquisition parameters.
Sample Preparation
-
Material: Weigh 10-20 mg of purified Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice for general organic molecules. The solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.[8]
-
Dissolution: Gently swirl the vial to completely dissolve the compound.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameters
These parameters are recommended for a 400 or 500 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Angle: 30-45 degrees. A 45° pulse offers a good balance between signal intensity and preventing saturation.[9]
-
Acquisition Time (AQ): 3-4 seconds. This ensures adequate digital resolution.[9]
-
Relaxation Delay (D1): 1-2 seconds. A total recycle time (AQ + D1) of ~5 seconds is generally sufficient for protons in small molecules.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]
-
Spectral Width: Centered around 5-6 ppm with a width of ~12-15 ppm to cover the full range of expected signals.
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[11]
-
Pulse Angle: 30 degrees to avoid saturation of quaternary carbons with long relaxation times.[9]
-
Acquisition Time (AQ): ~1.0 second.[11]
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons can have long T₁ relaxation times, and this delay helps ensure they are fully relaxed before the next pulse.[10]
-
Number of Scans (NS): 1024 scans or more may be necessary to achieve an adequate S/N, often requiring 1-2 hours of acquisition time.[12]
-
Spectral Width: A range of 0 to 220 ppm will cover all expected carbon environments.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
- Organ, M. G., & Pawluc, N. G. (2018). Acquiring 1H and 13C Spectra.
-
Wiley-VCH. (n.d.). Supporting Information for "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides". Retrieved from [Link]
-
University of California, Riverside. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Toronto. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2-carboxaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "Click” dendrimers as efficient nanoreactors". Retrieved from [Link]
-
University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Abraham, R. J., et al. (2010). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry.
- Grant, D. M., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (1,1'-Biphenyl)-2-carboxaldehyde | C13H10O | CID 121052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-phenylbenzoate 720-75-2 [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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Technical Whitepaper: Synthesis, Safety, and Applications of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate in Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized biphenyl scaffolds serve as privileged structures for a vast array of active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor blockers (ARBs). Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a highly versatile, bifunctional intermediate. It features two orthogonal reactive handles: an electrophilic formyl group for reductive aminations or condensations, and a methyl ester for controlled saponification or amidation.
As a Senior Application Scientist, I have designed this guide to move beyond basic chemical properties. Here, we analyze the structural nomenclature, establish a predictive safety profile, and detail a self-validating synthetic protocol using Suzuki-Miyaura cross-coupling to ensure high-fidelity generation of this sterically hindered biphenyl core.
Chemical Identity & Nomenclature Analysis
The IUPAC nomenclature Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate dictates a specific regiochemistry: a biphenyl core where the primary phenyl ring (positions 1-6) is substituted with a methyl ester at position 4 and a formyl (aldehyde) group at position 2.
-
Alternative Name: Methyl 3-formyl-4-phenylbenzoate.
-
SMILES: COC(=O)c1ccc(-c2ccccc2)c(C=O)c1
-
CAS Registry Status: While this exact regioisomer is often synthesized in situ and lacks a universally commercialized primary CAS number in bulk chemical catalogs, its synthesis relies entirely on its commercially available precursor: Methyl 4-bromo-3-formylbenzoate (CAS 858124-35-3) [1]. Furthermore, its safety profile is virtually identical to its widely cataloged regioisomer, Methyl 4-(4-formylphenyl)benzoate (CAS 70916-89-1) [2].
Predictive Safety Data Sheet (SDS) & Hazard Profile
Because aldehydes on biphenyl systems are prone to auto-oxidation and can act as electrophilic sensitizers, the safety profile of this compound must be managed rigorously. Based on the GHS classifications of its direct precursor (CAS 858124-35-3) and structural analogs [2][3], the following safety data parameters apply.
GHS Hazard Summary
| Hazard Parameter | Specification / GHS Classification | Causality & Handling Rationale |
| Signal Word | Warning | Indicates moderate acute toxicity and irritation potential. |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | The electrophilic nature of the aldehyde group can cross-link primary amines in biological tissues, leading to localized mucosal and dermal irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | Standard PPE (nitrile gloves, safety goggles) is mandatory. The compound should be handled in a Class II fume hood to prevent inhalation of fine particulates. |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C. | Self-Validating Storage: Aldehydes auto-oxidize to carboxylic acids upon prolonged exposure to ambient O2 . Cold, inert storage prevents this degradation. |
Synthesis Workflow: Sterically Hindered Suzuki-Miyaura Coupling
Synthesizing an ortho-substituted biphenyl presents a distinct kinetic challenge. The formyl group at position 2 creates significant steric bulk adjacent to the carbon-halogen bond undergoing oxidative addition. To overcome this, we employ a Suzuki-Miyaura cross-coupling utilizing a highly active palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂ [4].
Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.
Experimental Protocol: A Self-Validating System
This protocol is designed not just to yield the product, but to provide built-in analytical checkpoints that validate the success of the reaction in real-time.
Reagents:
-
Methyl 4-bromo-3-formylbenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
K2CO3 (2.5 eq)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)
Step-by-Step Methodology:
-
Degassing (Critical Step): Charge a Schlenk flask with 1,4-Dioxane and H2O . Sparge with Argon for 30 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxygen; failure to degas results in catalyst quenching and homocoupling of the boronic acid.
-
Reagent Loading: Add the bromide, phenylboronic acid, and K2CO3 to the flask. Stir for 5 minutes under Argon, then add the Pd(dppf)Cl2 catalyst.
-
Thermal Activation: Heat the mixture to 90 °C for 4–6 hours.
-
In-Process Control (TLC Validation): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3).
-
Self-Validating Checkpoint: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright orange/yellow, confirming the preservation of the formyl group, while the complete disappearance of the starting bromide validates 100% conversion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification & NMR Validation: Purify via flash column chromatography. Validate the purified product via 1H -NMR. Expected key shifts: An aldehyde proton singlet at ~10.1 ppm and an ester methyl singlet at ~3.9 ppm.
Applications in Drug Development: Divergent Derivatization
The strategic placement of the ortho-formyl group relative to the biphenyl axis makes this compound an exceptional building block. The steric environment restricts the rotation of the biphenyl bond, which is a critical feature when designing conformationally locked APIs or exploring atropisomeric drug candidates [4].
Figure 2: Divergent derivatization pathways for drug development and probe synthesis.
Mechanistic Insights:
-
Reductive Amination: The formyl group can be reacted with primary amines followed by reduction with NaBH(OAc)3 . This generates a secondary amine linker commonly found in kinase inhibitors and GPCR antagonists.
-
Orthogonal Deprotection: The methyl ester is highly stable to the reductive amination conditions but can be cleanly hydrolyzed to the free carboxylic acid using LiOH in THF/ H2O . This free acid is essential for binding to target proteins (e.g., the AT1 receptor in cardiovascular therapies) via salt-bridge formation.
References
-
Zhu, Y., et al. "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols." Journal of the American Chemical Society, 2022. Available at:[Link]
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Abstract
Biphenyl derivatives are a cornerstone in modern materials science and pharmaceutical development, with their utility defined by the spatial arrangement of their phenyl rings and the nature of their substituents. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. As a molecule of interest in synthetic chemistry, understanding its solid-state conformation is paramount for predicting its physicochemical properties and potential applications. This document details a plausible synthetic route, a complete protocol for single-crystal X-ray diffraction analysis, and an illustrative discussion of the expected structural features, providing researchers, scientists, and drug development professionals with a robust framework for the crystallographic characterization of this and related biphenyl compounds.
Introduction: The Significance of Biphenyl Scaffolds
The biphenyl moiety is a privileged structural motif found in a wide array of functional materials and biologically active compounds. The conformational flexibility of the biphenyl linkage, primarily the torsional or dihedral angle between the two phenyl rings, is a critical determinant of a molecule's overall three-dimensional shape and, consequently, its function.[1] This angle is highly sensitive to the nature and position of substituents on the rings. In the case of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, the presence of a formyl group at the 2-position and a methyl carboxylate at the 4-position introduces steric and electronic factors that are expected to significantly influence the crystal packing and intermolecular interactions.
A precise understanding of the crystal structure through single-crystal X-ray diffraction provides invaluable insights into:
-
Molecular Conformation: The exact dihedral angle and the planarity of the substituent groups.
-
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal lattice.
-
Solid-State Properties: How the molecular arrangement influences bulk properties like melting point, solubility, and stability.
This guide will delineate the necessary steps to elucidate these structural details for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Synthesis and Crystallization
A robust synthesis and the growth of high-quality single crystals are the essential first steps in any crystallographic study.
Proposed Synthesis: Suzuki-Miyaura Coupling
A highly efficient and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] This approach involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For the target molecule, a plausible route is the coupling of methyl 4-bromobenzoate with 2-formylphenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis route.
Experimental Protocol for Synthesis:
-
To a degassed solution of methyl 4-bromobenzoate (1.0 eq) and 2-formylphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).
-
Saturate the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 80°C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Single Crystal Growth
The growth of diffraction-quality single crystals is often a trial-and-error process. Several common techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Diffraction Analysis: A Step-by-Step Workflow
The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction.
Detailed Protocol for X-ray Diffraction Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays (often from a Mo or Cu source) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for experimental factors, and the unit cell parameters and space group are determined.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods to optimize atomic positions, and thermal displacement parameters. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability. The final model is analyzed for geometric parameters and intermolecular interactions.
-
Deposition: The final structural data is deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[4]
Illustrative Results and Discussion
While the crystal structure of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is not currently available in public databases, we can present an example of the type of data obtained from a crystallographic study using a structurally related compound, biphenyl-2,2'-dicarboxylic acid-2-methyl ester .[5]
Crystallographic Data
The following table summarizes the key crystallographic parameters that would be determined.
| Parameter | Illustrative Value for a Biphenyl Derivative [5] |
| Chemical Formula | C₁₅H₁₂O₄ |
| Formula Weight | 256.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.377(5) |
| b (Å) | 8.082(3) |
| c (Å) | 14.048(6) |
| β (°) | 114.410(6) |
| Volume (ų) | 1280.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.329 |
| Absorption Coefficient (mm⁻¹) | 0.096 |
| F(000) | 536 |
| R₁ [I > 2σ(I)] | Typically < 0.05 for a well-refined structure |
| wR₂ (all data) | Typically < 0.15 for a well-refined structure |
Structural Commentary
For Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, the key structural feature of interest would be the dihedral angle between the two phenyl rings. Due to the steric hindrance of the ortho-formyl group, a significant twist between the rings is expected, leading to a non-planar conformation.[1] In the illustrative example of biphenyl-2,2'-dicarboxylic acid-2-methyl ester, strong intermolecular hydrogen bonds were observed, leading to a centrosymmetric dimer.[5] Similarly, for the title compound, one might expect C-H···O hydrogen bonds involving the formyl and ester groups, which would play a crucial role in the overall crystal packing. The analysis would also detail bond lengths and angles, comparing them to standard values to identify any unusual geometric features.
Conclusion
The determination of the crystal structure of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a critical step in understanding its properties and potential applications. This guide has outlined a comprehensive approach, from a plausible synthetic strategy via Suzuki-Miyaura coupling to a detailed workflow for single-crystal X-ray diffraction analysis. By following these established protocols, researchers can obtain high-quality structural data, providing fundamental insights into the molecular conformation and intermolecular interactions that govern the solid-state behavior of this and other important biphenyl derivatives.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem.
-
PubChem. (n.d.). N
4,N4'-Bis(4-methylphenyl)-N4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine. National Center for Biotechnology Information. Retrieved from [Link] -
ResearchGate. (n.d.). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. Retrieved from [Link]
- Per-Ola, Norrby & Börje, Åkermark & Håkan, L. & Peter, Helquist & J., R. & C., D. (1993). C-C Activation in Biphenylene. Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2′-biphenyl) (M ) Rh, Co). Organometallics. 12. 343-349. 10.1021/om00026a014.
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OA Monitor Ireland. (n.d.). CCDC 960322: Experimental Crystal Structure Determination. Retrieved from [Link]
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Iowa Research Online. (n.d.). CCDC 2352759: Experimental Crystal Structure Determination. The University of Iowa. Retrieved from [Link]
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Clemson University. (2005). CCDC 256272: Experimental Crystal Structure Determination. Clemson University TigerPrints. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-biphenylcarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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OA Monitor Ireland. (n.d.). CCDC 1544158: Experimental Crystal Structure Determination. Retrieved from [Link]
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PUBDB. (2025). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023). Retrieved from [Link]
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National Open Access Monitor, Ireland. (n.d.). CCDC 2104274: Experimental Crystal Structure Determination. Retrieved from [Link]
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PMC. (n.d.). 4,4′-unsymmetrically substituted 3,3′-biphenyl alpha helical proteomimetics as potential coactivator binding inhibitors. U.S. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
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Mass Spectrometry Fragmentation Dynamics of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate: A Mechanistic and Methodological Guide
Executive Summary
As a Senior Application Scientist in mass spectrometry, I frequently encounter polysubstituted biphenyls during the structural elucidation of pharmaceutical intermediates (such as those used in the synthesis of Angiotensin II receptor blockers). Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (C₁₅H₁₂O₃) presents a fascinating case study in gas-phase ion thermodynamics.
Unlike aliphatic compounds that readily undergo complex rearrangements, the rigid, highly conjugated nature of this molecule dictates a fragmentation profile dominated by hard α-cleavages and neutral losses. This whitepaper provides an in-depth, causal analysis of its mass spectrometric behavior, detailing the chemical logic behind its fragmentation pathways and outlining a self-validating experimental protocol for its definitive identification.
Structural Profiling & Ionization Theory
Before interpreting a mass spectrum, we must analyze the structural constraints of the molecule. Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate consists of a biphenyl core with two electron-withdrawing substituents on one ring: a formyl group (-CHO) at the ortho position (C2) relative to the biphenyl bond, and a methyl ester (-COOCH₃) at the para position (C4).
The Absence of McLafferty Rearrangements
In mass spectrometry, "what doesn't happen" is often as diagnostic as "what does." Because both the formyl and ester groups are directly attached to an aromatic ring, the molecule entirely lacks an aliphatic chain containing a γ-hydrogen. Consequently, the classic McLafferty rearrangements—which typically yield m/z 44 for aldehydes and m/z 74 for methyl esters—are thermodynamically impossible here. The absence of these low-mass ions is a critical negative indicator that validates the aromatic nature of the substituents.
Mechanistic Fragmentation Pathways (The "Why" and "How")
When subjected to Electron Ionization (EI) at 70 eV, the molecule standardizes its internal energy distribution, ensuring reproducible fragmentation[1]. The resulting radical cation (M⁺•) at m/z 240 initiates three primary competitive pathways.
Pathway A: Aromatic Aldehyde Cleavage Dynamics
Aromatic aldehydes typically exhibit robust molecular ion peaks because the highly conjugated aromatic ring stabilizes the unpaired electron after ionization[2]. The formyl group is highly susceptible to α-cleavage:
-
Loss of Hydrogen Radical (M-1): The cleavage of the aldehydic C-H bond expels a hydrogen radical (1 Da), yielding a highly stable acylium ion at m/z 239 .
-
Loss of Formyl Radical (M-29): Alternatively, the entire formyl group can be expelled as a radical (•CHO, 29 Da), leaving a phenyl cation at m/z 211 [2].
Pathway B: Methyl Ester Dissociation
Independent of the aldehyde, the methyl ester group undergoes its own characteristic α-cleavages:
-
Loss of Methoxy Radical (M-31): The expulsion of •OCH₃ (31 Da) generates a resonance-stabilized acylium cation at m/z 209 [3].
-
Subsequent CO Loss: The m/z 209 ion can further lose carbon monoxide (28 Da) to yield m/z 181 , a common sequential neutral loss in aromatic esters.
Pathway C: Biphenyl Core Stability
The biphenyl core is exceptionally stable. Once the peripheral substituents (-CHO and -COOCH₃) are stripped away via high-energy collisions or deep EI fragmentation, the remaining C₁₂H₈ structure often undergoes cyclization to form a stable biphenylene radical cation at m/z 152 [4]. Further degradation requires immense energy, eventually yielding the ubiquitous phenyl cation at m/z 77 .
Quantitative Data Summary
The following table synthesizes the exact and nominal masses for the diagnostic fragment ions, providing a reference for high-resolution mass spectrometry (HRMS) validation.
| Fragment Ion | Exact Mass (m/z) | Nominal Mass | Neutral Loss | Mechanistic Origin |
| [M]⁺• | 240.0786 | 240 | - | Molecular Ion (Radical Cation) |
| [M-H]⁺ | 239.0708 | 239 | 1 Da (H•) | α-cleavage of aldehydic hydrogen |
| [M-CHO]⁺ | 211.0759 | 211 | 29 Da (•CHO) | Loss of formyl radical |
| [M-OCH₃]⁺ | 209.0603 | 209 | 31 Da (•OCH₃) | α-cleavage of ester methoxy group |
| [M-COOCH₃]⁺ | 181.0653 | 181 | 59 Da (•COOCH₃) | Loss of entire ester group |
| [Biphenylene]⁺• | 152.0626 | 152 | 88 Da | Complete substituent loss, ring closure |
| [C₆H₅]⁺ | 77.0391 | 77 | 163 Da | Phenyl cation from biphenyl cleavage |
Fragmentation Pathway Visualization
Figure 1: Primary gas-phase fragmentation pathways of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Self-Validating Experimental Workflows
To ensure absolute trustworthiness in structural elucidation, a single analytical run is insufficient. As an industry standard, I mandate a self-validating workflow that pairs the hard ionization of GC-EI-MS (for library matching and deep structural fragmentation) with the soft ionization of LC-ESI-HRMS/MS (for exact mass confirmation).
Protocol A: GC-EI-MS (Structural Fingerprinting)
Why this matters: 70 eV EI provides a highly reproducible "fingerprint" that relies on the internal energy of the radical cation rather than external collision gases.
-
System Suitability: Tune the MS using Perfluorotributylamine (PFTBA) to ensure accurate mass axis calibration and proper relative abundance of m/z 69, 219, and 502.
-
Sample Prep: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate is chosen over methanol to prevent transesterification of the methyl ester in the heated inlet.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 30m DB-5MS column. Use a temperature ramp from 100°C to 280°C at 15°C/min.
-
Ionization: Set the electron energy strictly to 70 eV and the source temperature to 230°C.
-
Validation: Confirm the presence of the M⁺• at m/z 240 and the diagnostic M-31 (m/z 209) and M-29 (m/z 211) peaks.
Protocol B: LC-ESI-HRMS/MS (Exact Mass Confirmation)
Why this matters: ESI+ yields the even-electron [M+H]⁺ ion (m/z 241.0861). Using High-Resolution Mass Spectrometry (HRMS) allows us to constrain the elemental composition to < 5 ppm error.
-
Sample Prep: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing ESI+ ionization efficiency.
-
Chromatography: Elute via a sub-2 µm C18 UPLC column using a gradient of 5% to 95% Acetonitrile over 10 minutes.
-
Acquisition: Utilize Data-Dependent Acquisition (DDA) on a Q-TOF or Orbitrap system. Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40 eV. Causality: The biphenyl core is highly conjugated; lower energies (20 eV) will only yield the superficial loss of the methoxy group, whereas higher energies (40 eV) are required to breach the aromatic stability and reveal the m/z 152 core.
-
Validation: Calculate the mass error of the precursor and product ions. Accept only data with < 5 ppm mass accuracy and an isotopic pattern score > 90%.
Analytical Workflow Visualization
Figure 2: Self-validating LC-HRMS and GC-MS workflow for structural elucidation.
References
- Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive Source: nptel.ac.in
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: metwarebio.com
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragment
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- 4. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Introduction
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative, a class of compounds that holds significant interest in medicinal chemistry and materials science due to their rigid structure and versatile functionalization potential.[1][2] The presence of a methyl ester, a formyl group, and the biphenyl core suggests a molecule with a unique combination of steric and electronic features that can influence its physical and biological properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, alongside a detailed framework for its experimental characterization. Given the limited publicly available data for this specific molecule, this document leverages information on structurally related compounds to provide a robust starting point for researchers and drug development professionals.
Structural and Physicochemical Landscape of Related Biphenyl Derivatives
To establish a predictive baseline for the properties of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, it is instructive to compare the known data of its structural analogs. The following table summarizes key physicochemical parameters for related biphenyl carboxylates.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (Target) | Not available | C15H12O3 | 240.26 | Predicted: Solid |
| Methyl 2'-formyl-[1,1'-biphenyl]-2-carboxylate[3] | 16231-67-7 | C15H12O3 | 240.26 | Liquid or Semi-Solid or Solid or Lump[3] |
| Methyl 4′-formyl-[1,1′-biphenyl]-4-carboxylate[4] | 70916-89-1 | C15H12O3 | 240.258 | Solid[4] |
| Methyl [1,1'-biphenyl]-4-carboxylate[5][6] | 720-75-2 | C14H12O2 | 212.24 | Crystalline Solid[7] |
The presence of the formyl group is expected to increase the polarity and potential for hydrogen bonding compared to the parent compound, Methyl [1,1'-biphenyl]-4-carboxylate. The position of the formyl group will influence intramolecular interactions and crystal packing, which in turn will affect properties like melting point and solubility.
Proposed Experimental Workflow for Physicochemical Characterization
The following diagram outlines a comprehensive workflow for the characterization of a novel compound like Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Caption: Proposed experimental workflow for the comprehensive characterization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Detailed Experimental Protocols
Purity and Structural Confirmation
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is based on general methods for analyzing biphenyl derivatives and should be optimized for the specific compound.[8][9][10]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., gradient elution starting from 50:50 v/v to 90:10 v/v over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of biphenyls).[8]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the area percentage of the main peak.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for confirming the chemical structure.[11][12][13][14]
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as CDCl3 or DMSO-d6.
-
¹H NMR: Acquire the proton NMR spectrum to identify the number and environment of the hydrogen atoms. The spectrum is expected to show signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms. This will help confirm the biphenyl backbone and the presence of the ester and aldehyde carbonyl carbons.
C. Mass Spectrometry (MS) for Molecular Weight Verification
MS provides information about the molecular weight and fragmentation pattern.[15][16]
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Physicochemical Properties
A. Melting Point Determination
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
B. Octanol-Water Partition Coefficient (LogP) Determination
The Shake-Flask method is a standard approach.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Solubility Profile
The following workflow illustrates the process for determining the solubility of the compound.
Caption: Workflow for the experimental determination of solubility.
A. Organic Solvent Solubility
-
Procedure:
-
Add an excess amount of the compound to a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
B. Aqueous Solubility as a Function of pH
The pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[17]
-
Procedure:
-
Follow the same procedure as for organic solvent solubility, but use aqueous buffers of different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate physiological conditions.
-
Ensure the pH of the saturated solution is measured after the equilibrium period.
-
Stability Considerations
The chemical stability of a compound is crucial for its development as a drug or material.[18]
-
Potential Degradation Pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
Hydrolysis: The methyl ester can undergo hydrolysis, especially under acidic or basic conditions.
-
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to elevated temperatures.
-
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
Safety and Handling
While specific toxicity data for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is not available, information from related compounds should guide handling procedures.
-
General Precautions:
-
Known Hazards of Related Compounds:
-
Some formyl-substituted biphenyl carboxylic acids are classified as acute toxicants (oral, dermal, inhalation), skin irritants, and eye irritants.[20]
-
It is prudent to treat Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate with similar caution.
-
-
Storage:
Conclusion
This technical guide provides a comprehensive framework for the characterization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. By leveraging data from structurally related compounds and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the physicochemical properties and solubility profile of this novel compound. A thorough understanding of these parameters is fundamental to advancing its potential applications in science and medicine.
References
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formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]
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Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem. (n.d.). Retrieved March 18, 2026, from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2). Retrieved March 18, 2026, from [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Retrieved March 18, 2026, from [Link]
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Methyl biphenyl-4-carboxylate - NIST. (n.d.). Retrieved March 18, 2026, from [Link]
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Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]
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4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid - PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]
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STABILITY: PHYSICAL AND CHEMICAL. (n.d.). Retrieved March 18, 2026, from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1). Retrieved March 18, 2026, from [Link]
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(PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery - ResearchGate. (2012, April 10). Retrieved March 18, 2026, from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
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Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
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Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Cheméo. (n.d.). Retrieved March 18, 2026, from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
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A method for determination of methomyl by hplc techniques with detection of uv in vegetable samples - SciSpace. (n.d.). Retrieved March 18, 2026, from [Link]
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1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | LCGC International - Chromatography Online. (2026, March 13). Retrieved March 18, 2026, from [Link]
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BIPHENYL - HPLC. (n.d.). Retrieved March 18, 2026, from [Link]
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Formation of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate Derivatives: A Mechanistic Guide to Modern Synthetic Strategies
An in-depth technical guide by a Senior Application Scientist
Executive Summary: The methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate scaffold is a vital structural motif in medicinal chemistry and advanced materials science, often serving as a key intermediate in the synthesis of complex molecules. Understanding the mechanistic underpinnings of its formation is crucial for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and develop novel analogues. This guide provides an in-depth exploration of the predominant synthetic methodologies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will dissect the catalytic cycle, analyze the critical roles of each reaction component, and explore alternative strategies such as the Ullmann reaction and emerging C-H activation techniques. This document is designed to bridge theoretical mechanisms with practical, field-proven insights, offering detailed protocols and comparative data to empower rational synthetic design.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl unit is a privileged structure in chemistry.[1][2] Its presence in pharmaceuticals, natural products, and functional materials is widespread, owing to its conformational flexibility and ability to present functional groups in a defined three-dimensional space.[3][4][5] The specific derivative, Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, incorporates three key functional groups: an ester, an aldehyde, and the biaryl core. This trifunctional architecture makes it a highly valuable building block for subsequent chemical transformations.
The primary challenge in synthesizing such molecules lies in the efficient and selective formation of the central carbon-carbon bond connecting the two aryl rings. While several methods exist, including the Ullmann, Stille, and Negishi reactions, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as the preeminent strategy due to its mild reaction conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[4][6][7]
The Suzuki-Miyaura Coupling: The Principal Synthetic Route
First reported by Akira Suzuki in 1979, this reaction forges a C-C bond between an organoboron species (like a boronic acid or ester) and an organohalide using a palladium catalyst and a base.[8] For the synthesis of our target molecule, a typical pathway involves the coupling of Methyl 4-halobenzoate with 2-formylphenylboronic acid, or vice-versa.
The Catalytic Cycle: A Step-by-Step Mechanistic Dissection
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[7][9][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition : The cycle begins with an active Pd(0) species, typically coordinated to two ligands (L), inserting itself into the carbon-halogen (C-X) bond of the aryl halide (e.g., Methyl 4-bromobenzoate).[7][11] This step oxidizes the palladium from Pd(0) to a square planar Pd(II) complex.[9] The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligands.[11] Electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands accelerate this process by increasing the electron density on the palladium center.[6][8]
-
Transmetalation : This is the step where the organic moiety from the organoboron reagent (e.g., the 2-formylphenyl group) is transferred to the palladium(II) center, displacing the halide.[8][11] This process is not spontaneous; it requires activation of the boronic acid by a base.[12] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the electrophilic palladium(II) center.[4][8] This is often the rate-determining step of the overall reaction.[13]
-
Reductive Elimination : In the final step, the two organic groups (the methyl 4-carboxylate-phenyl and the 2-formylphenyl) on the Pd(II) complex couple to form the desired biphenyl product.[7][10] This C-C bond formation is accompanied by the reduction of the palladium center from Pd(II) back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[14] This step is often facilitated by bulky ligands, which promote the necessary cis-configuration of the aryl groups on the palladium complex.[8]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
| Component | Choice & Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ : These are common, air-stable Pd(II) and Pd(0) sources.[11][14] Pd(II) sources are reduced in situ to the active Pd(0) catalyst, often by a phosphine ligand or a sacrificial amount of the organoboron reagent.[14] The choice depends on cost, stability, and compatibility with the chosen ligand. |
| Ligand | Triphenylphosphine (PPh₃) : A standard, cost-effective ligand sufficient for many simple couplings.[11] Dialkylbiaryl phosphines (e.g., DavePhos, SPhos) : These bulky, electron-rich ligands are crucial for coupling challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[6] They accelerate both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction temperatures.[6][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ : The strength of the base must be carefully chosen.[6] Weaker bases like carbonates are often sufficient and prevent hydrolysis of the ester group on the substrate. Stronger bases like K₃PO₄ may be needed for less reactive boronic acids but increase the risk of side reactions. The base's primary role is to form the reactive boronate species.[8][12] |
| Solvent | Toluene, Dioxane, THF, with Water : A mixture of an organic solvent and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base. The choice affects reaction rates and solubility of all components. |
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative, self-validating procedure for the synthesis of Methyl 2'-formyl-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
2-Formylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 4-bromobenzoate, 2-formylphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add toluene and water to the flask (e.g., in a 4:1 ratio).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 2'-formyl-[1,1'-biphenyl]-4-carboxylate.
Alternative and Emerging Synthetic Strategies
While the Suzuki coupling is dominant, other methods offer alternative pathways for forming the biphenyl core.
The Ullmann Reaction
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures.[3][16] Modern variations use catalytic amounts of copper, often with ligands, under milder conditions.
-
Mechanism: The precise mechanism is debated but is distinct from palladium catalysis. It is thought to involve the formation of an organocopper(I) species via oxidative addition of copper to the aryl halide.[17][18] This intermediate can then react with a second aryl halide molecule, possibly through a Cu(III) intermediate, followed by reductive elimination to form the biaryl product.[17][18]
-
Advantages: Copper is significantly cheaper than palladium.
-
Disadvantages: Traditionally requires harsh conditions (high temperatures), stoichiometric copper, and has lower functional group tolerance compared to the Suzuki reaction.[19]
C-H Bond Activation
A frontier in organic synthesis is the formation of C-C bonds through the direct activation of a C-H bond, bypassing the need for pre-functionalized organohalide and organometallic reagents.[20] In this context, one could envision coupling methyl 4-bromobenzoate directly with benzaldehyde via a directed C-H activation at the ortho position of benzaldehyde.
-
Mechanism: These reactions typically involve a transition metal catalyst (often palladium or rhodium) that coordinates to a directing group on the substrate (like the formyl group).[21] This coordination brings the catalyst into proximity of a specific C-H bond, allowing for its cleavage and subsequent arylation.[22]
-
Advantages: Highly atom-economical and reduces synthetic steps by avoiding the preparation of organoboron or organotin reagents.
-
Disadvantages: The field is still developing. Achieving high regioselectivity can be challenging, and substrate scope may be limited.[20]
Summary of Methodologies
The choice of synthetic route depends on factors like substrate availability, required scale, cost, and tolerance for specific functional groups.
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction | C-H Activation |
| Catalyst | Palladium | Copper | Palladium, Rhodium, etc. |
| Coupling Partners | Organohalide + Organoboron | 2x Organohalide | Organohalide + Arene |
| Conditions | Mild (RT to 100 °C) | Harsh (often >150 °C) | Varies, often moderate to high temp. |
| Functional Group Tolerance | Excellent | Moderate | Good, but directing group needed |
| Key Advantage | High reliability and broad scope | Low catalyst cost | High atom economy |
| Key Disadvantage | Catalyst cost, boron waste | Harsh conditions, lower yields | Developing field, regioselectivity |
Conclusion
The formation of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate derivatives is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is paramount for troubleshooting and optimization. The judicious selection of the palladium source, ligand, and base allows for the successful synthesis of this valuable scaffold under mild conditions with high functional group compatibility. While the Ullmann reaction provides a cost-effective alternative and direct C-H activation represents the future of atom-economical synthesis, the Suzuki reaction remains the gold standard in the chemist's toolbox for constructing functionalized biaryl systems.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SATHEE. Chemistry Ullmann Reaction. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Shaughnessy, K. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2026, February 28). Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Organic Chemistry Explained. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. [Link]
-
Sirjoosingh, A., & Vetticatt, M. J. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
Legeay, J. C. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Testbook. Ullmann Reaction: Learn Definition, Mechanism & Applications. [Link]
-
Science.gov. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
-
ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]
-
He, J., et al. (2020, March 16). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. PubMed. [Link]
-
Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. [Link]
-
Asiri, A. M., & Khan, S. A. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
-
PubChem. 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. [Link]
-
Liu, L., et al. (2024). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry. [Link]
-
Wikipedia. Formylation. [Link]
-
Thieme Gruppe. Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. [Link]
-
Kumar, H., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. PMC. [Link]
-
NextSDS. 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. [Link]
-
ResearchGate. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Ullmann Reaction | SATHEE JEE [sathee.iitk.ac.in]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry [mychemistry.blog]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. byjus.com [byjus.com]
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- 18. testbook.com [testbook.com]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. image.campushomepage.com [image.campushomepage.com]
Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Executive Summary
This application note details a highly optimized, self-validating protocol for the synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The coupling of sterically hindered ortho-halo benzaldehydes, such as methyl 4-bromo-3-formylbenzoate, with phenylboronic acid presents unique mechanistic challenges, including competitive aldehyde oxidation and sluggish transmetalation[1]. By leveraging a bidentate phosphine ligand (dppf) and a precisely tuned biphasic solvent system, this protocol ensures high conversion rates while preserving the integrity of the labile formyl moiety.
Mechanistic Rationale & Catalyst Selection
The synthesis relies on the selective C-C bond formation between methyl 4-bromo-3-formylbenzoate[2] and phenylboronic acid. The presence of the ortho-formyl group introduces significant steric bulk around the C-Br bond. While the electron-withdrawing nature of the formyl and ester groups accelerates the initial oxidative addition of Pd(0) into the C-Br bond, the resulting Pd(II) intermediate is highly susceptible to deactivation. Specifically, the ortho-formyl oxygen can coordinate to the palladium center, creating a stable but unreactive metallacycle that halts the catalytic cycle.
To circumvent this, Pd(dppf)Cl₂·CH₂Cl₂ is selected as the optimal catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (99°). This steric geometry forces the palladium center into a conformation that aggressively accelerates reductive elimination while simultaneously blocking the formyl oxygen from coordinating to the metal[3].
Furthermore, a mild base (K₂CO₃) in a biphasic 1,4-dioxane/water system is utilized. Strong aqueous bases (e.g., NaOH) would trigger a Cannizzaro reaction or undesired oxidation of the aldehyde[1]. The biphasic system ensures that the boronic acid is efficiently activated into the reactive boronate species at the solvent interface without subjecting the organic substrate to harsh alkaline conditions.
Reaction Pathway Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.
Quantitative Material Requirements
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 4-bromo-3-formylbenzoate | 243.05 | 1.00 | 2.43 g | Electrophile (Aryl Halide) |
| Phenylboronic acid | 121.93 | 1.20 | 1.46 g | Nucleophile (Organoboron) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg | Catalyst |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.50 | 3.45 g | Base |
| 1,4-Dioxane | 88.11 | - | 40.0 mL | Solvent (Organic phase) |
| Deionized Water | 18.02 | - | 10.0 mL | Solvent (Aqueous phase) |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Self-Validating Protocol
1. System Assembly & Reagent Loading In a clean, oven-dried 100 mL two-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar, sequentially add methyl 4-bromo-3-formylbenzoate (2.43 g, 10.0 mmol)[4], phenylboronic acid (1.46 g, 12.0 mmol), and anhydrous K₂CO₃ (3.45 g, 25.0 mmol).
2. Solvent Addition & Critical Degassing Add 1,4-dioxane (40 mL) followed by deionized water (10 mL). Attach a reflux condenser fitted with an argon inlet.
-
Validation Checkpoint 1 (Degassing): Submerge a long-gauge needle into the biphasic mixture and sparge with ultra-pure Argon for a minimum of 15 minutes. The solution must transition from aerated to clear. Failure to remove dissolved oxygen will result in the oxidative homocoupling of phenylboronic acid into biphenyl, starving the reaction of the nucleophile[3].
3. Catalyst Introduction Briefly remove the argon inlet, rapidly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.50 mmol), and immediately re-seal the system. Purge the headspace with Argon for an additional 2 minutes.
4. Reaction Execution Submerge the flask in a pre-heated oil bath set to 85 °C. Stir vigorously (≥800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.
-
Validation Checkpoint 2 (In-Process Control): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, wash with 0.5 mL water, and analyze the organic layer via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is self-validated as complete when the starting aryl bromide (R_f ~ 0.55) is entirely consumed, replaced by a new UV-active spot (R_f ~ 0.35).
5. Work-up & Extraction Cool the reaction mixture to ambient temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL). Wash the combined organic extracts with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
6. Purification Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% EtOAc in Hexanes. Pool the fractions containing the pure product and concentrate in vacuo to afford Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate as a solid.
Analytical Characterization Parameters
To confirm the structural integrity and purity of the synthesized compound, verify against the following analytical benchmarks:
-
LC-MS (ESI+): Expected exact mass for C₁₅H₁₂O₃ is 240.08 Da. Look for the [M+H]⁺ ion peak at m/z 241.08.
-
¹H NMR (400 MHz, CDCl₃):
-
The aldehyde proton must appear as a distinct singlet far downfield at ~9.90 - 10.10 ppm .
-
The methyl ester protons will appear as an intense singlet at ~3.95 ppm [2].
-
The biphenyl aromatic protons will present as a series of multiplets between 7.30 - 8.50 ppm .
-
Troubleshooting & Optimization Matrix
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Conversion (Aryl bromide remains) | Catalyst deactivation or insufficient degassing leading to Pd oxidation. | Ensure strict argon/nitrogen sparging (≥15 min). Increase agitation speed to improve biphasic mixing. |
| Formation of Biphenyl (Homocoupling) | Oxygen present in the reaction mixture promotes oxidative homocoupling of PhB(OH)₂. | Thoroughly degas solvents prior to catalyst addition. The protocol uses a slight excess (1.2 eq) of boronic acid to compensate for minor unavoidable homocoupling[3]. |
| Aldehyde Oxidation / Cannizzaro Byproducts | Strong base in aqueous media reacts with the ortho-formyl group. | Maintain the use of mild bases like K₂CO₃. Do not substitute with NaOH or KOH. Avoid prolonged heating beyond completion[1]. |
| Dehalogenation (Methyl 3-formylbenzoate formed) | Premature reductive elimination or hydrogen abstraction from the solvent. | Ensure the correct solvent ratio. If dehalogenation persists, switch to a bulkier, more electron-rich ligand system (e.g., XPhos Pd G3). |
References
-
Spirocycloheptanes as inhibitors of rock (WO2016010950A1) Source: Google Patents URL: 2
-
Inhibitors of the yap/taz-tead interaction and their use in the treatment of cancer (WO2020070181A1) Source: Google Patents URL:4
-
Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction Source: ChemRxiv URL: 1
-
Miyaura Borylations of Aryl Bromides in Water at Room Temperature Source: PMC - NIH URL: 3
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020070181A1 - Inhibitors of the yap/taz-tead interaction and their use in the treatment of cancer - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate in the Synthesis of Active Pharmaceutical Ingredients
Abstract
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of angiotensin II receptor blockers (ARBs). Its unique bifunctional structure, featuring a reactive aldehyde and a latent carboxylic acid (as a methyl ester) on a biphenyl scaffold, offers a strategic advantage in convergent synthetic strategies. This guide provides an in-depth exploration of its application, focusing on the synthesis of Telmisartan, a widely prescribed antihypertensive agent. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into reaction optimization and monitoring.
Introduction: The Architectural Advantage of the Biphenyl Intermediate
The biphenyl moiety is a common structural motif in a number of "sartan" drugs, which function by blocking the AT1 receptor.[1] The efficacy of these drugs is often dependent on the precise arrangement of substituents on the two phenyl rings. Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (and its close analogs) serves as a high-value starting material because it provides a pre-assembled biphenyl core with orthogonally reactive functional groups.
-
The Formyl Group (-CHO): Positioned at the 2'-position, this aldehyde is a versatile handle for introducing the complex heterocyclic systems characteristic of many ARBs. It can readily participate in reactions such as reductive amination and condensation.[2][3]
-
The Methyl Carboxylate Group (-COOCH₃): Located at the 4-position, this ester serves as a protected form of the carboxylic acid, which is crucial for the final API's interaction with the AT1 receptor.[4] This protection strategy prevents the acidic proton from interfering with base-catalyzed reactions elsewhere in the synthesis. The ester can be efficiently hydrolyzed to the free carboxylic acid in the final steps of the API synthesis.[5][6]
The strategic placement of these groups allows for a convergent synthesis, where large, complex fragments of the target molecule can be prepared separately and then coupled together, often leading to higher overall yields and easier purification compared to linear synthetic approaches.[7]
Caption: Logical diagram of the intermediate's key features.
Application Spotlight: Synthesis of Telmisartan
Telmisartan is a prime example of an API synthesized using a biphenyl intermediate strategy.[5] While many reported syntheses of Telmisartan utilize a bromomethyl or hydroxymethyl analog at the 4'-position, the underlying logic of the synthetic route is directly applicable to the use of a formyl group at the 2'-position which is then oxidized.[3] The overall strategy involves the coupling of a pre-formed benzimidazole moiety with the biphenyl intermediate.
A convergent synthesis of Telmisartan is often preferred to overcome the drawbacks of linear approaches, which can suffer from low yields and the use of unstable reagents.[8] The key step is the N-alkylation of the benzimidazole core with the biphenyl intermediate.
Caption: High-level workflow for Telmisartan synthesis.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of angiotensin II receptor antagonists and are adapted for the use of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Protocol 1: N-Alkylation of a Benzimidazole Core
This protocol describes the crucial coupling step between the biphenyl intermediate and a representative benzimidazole core, a common precursor in sartan synthesis.[3]
Materials and Reagents:
-
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
-
4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole (or similar benzimidazole core)
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add the benzimidazole core (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMAc) to dissolve the benzimidazole core completely. The volume should be sufficient to ensure good stirring (approx. 5-10 mL per gram of benzimidazole).
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Add the base (e.g., Potassium tert-butoxide, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes. Causality Note: A strong, non-nucleophilic base is used to deprotonate the benzimidazole nitrogen, making it a potent nucleophile. Cooling is essential to control the exothermic reaction and prevent side reactions.
-
Intermediate Addition: In a separate flask, dissolve Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.[9][10] The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure coupled intermediate.
Protocol 2: Oxidation and Hydrolysis to Final API
This protocol outlines the conversion of the coupled intermediate from Protocol 1 into the final carboxylic acid API.
Materials and Reagents:
-
Coupled intermediate from Protocol 1
-
Oxone® or Sodium Perborate
-
Acetic Acid
-
Potassium Hydroxide (KOH)
-
Methanol or Ethylene Glycol[6]
-
Hydrochloric Acid (HCl) for pH adjustment
-
Water
Procedure:
-
Oxidation: Dissolve the coupled intermediate (1.0 eq) in a suitable solvent such as DMF or acetic acid.[3] Add the oxidizing agent (e.g., Oxone®, 2.0 eq) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/HPLC).
-
Hydrolysis: After completion of the oxidation, add a solution of potassium hydroxide (e.g., 80g in 500ml of ethylene glycol for 100g of substrate) directly to the reaction mixture.[11] Heat the mixture to reflux (e.g., 150-155 °C if using ethylene glycol) for 15-18 hours.[11] Causality Note: The high temperature and strong base are necessary to hydrolyze the sterically hindered methyl ester to the corresponding carboxylate salt.
-
Precipitation: Cool the reaction mixture and slowly add water. Adjust the pH to 5.0-5.5 with an appropriate acid (e.g., acetic acid or dilute HCl).[8] This will protonate the carboxylate and precipitate the final API.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain the crude Telmisartan. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile).[8]
Optimization of Reaction Conditions
The efficiency of the N-alkylation step is critical for the overall success of the synthesis. Several parameters can be adjusted to optimize the yield and purity of the product.
| Parameter | Options | Rationale & Field Insights |
| Base | t-BuOK, K₂CO₃, NaOH, CsOH | A strong, non-nucleophilic base like t-BuOK is often preferred for complete deprotonation of the benzimidazole nitrogen. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times.[11] |
| Solvent | DMF, DMAc, DMSO, THF | Aprotic polar solvents are essential to dissolve the reactants and facilitate the SN2 reaction. DMF and DMAc are generally good choices due to their high boiling points and solvating power.[11] |
| Temperature | 0 °C to 80 °C | Initial deprotonation should be performed at low temperatures to control exothermicity. The subsequent alkylation may require heating to proceed at a reasonable rate. The optimal temperature is a balance between reaction rate and the formation of impurities. |
| Stoichiometry | 1.0 to 1.2 eq of biphenyl | A slight excess of the biphenyl intermediate can help drive the reaction to completion. However, a large excess can complicate purification. |
| Monitoring | TLC, HPLC, LC-MS | Real-time or frequent monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products.[9][12][13] |
Conclusion
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a strategically designed intermediate that significantly streamlines the synthesis of complex APIs like Telmisartan. Its bifunctional nature allows for a convergent and efficient approach, minimizing synthetic steps and often improving overall yields. The protocols and optimization parameters discussed herein provide a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods for the synthesis of a new generation of pharmaceuticals.
References
- Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. [Link not available directly, but can be found via the journal's website]
-
Kumar, A. S., et al. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(5), 234-245. [Link]
- Mehta, G.N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-471. [Link not available directly, but can be found via the journal's website]
-
Chaudhari, S., et al. (2017). RECENT ADVANCES IN THE SYNTHESIS OF TELMISARTAN: A REVIEW. European Journal of Pharmaceutical and Medical Research, 4(11), 253-264. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from ResearchGate. [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. [Link]
- Google Patents. (2008).
-
NextSDS. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Google Patents. (2010). US 2010/0222402 A1 - Method of manufacturing 4-4-methyl-6-(1-methyl-1h-benzimidazol-2-yl)-2-propyl-1h-benzimidazol-1ylmethylbiphenyl-2-carboxylic acid (telmisartan).
- Google Patents. (2012). WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.
-
ResearchGate. (n.d.). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
-
Semantic Scholar. (2022). Discovery of a new generation of angiotensin receptor blocking drugs. [Link]
-
PubChem. (n.d.). Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-7550595-B2. [Link]
-
MDPI. (2015). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. [Link]
-
ChEMBL. (n.d.). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. [Link]
-
PubMed. (2006). Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists. [Link]
-
PubChemLite. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. [Link]
-
MDPI. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. [Link]
-
NIST WebBook. (n.d.). Methyl biphenyl-4-carboxylate. [Link]
-
PubMed Central. (n.d.). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. [Link]
-
ResearchGate. (n.d.). Using an Automated Monitoring Platform for Investigations of Bi-phasic Reactions. [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
-
Shiraz University Research Council. (n.d.). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of a Lactam. [Link]
-
Mettler Toledo. (2017). Guide to Inline Monitoring of Reaction Mechanisms. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
Reductive amination procedures utilizing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Optimized Protocols for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Introduction & Mechanistic Rationale
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a highly valuable building block in pharmaceutical chemistry, frequently utilized to construct complex biphenyl-containing therapeutics such as angiotensin II receptor blockers and antiviral scaffolds. However, functionalizing the C2-formyl group via reductive amination presents two distinct chemical challenges that require precise mechanistic control:
-
Steric Hindrance (The Ortho Effect): The formyl group is located ortho to a bulky phenyl ring. This steric bulk significantly impedes the nucleophilic attack of the incoming amine and the subsequent dehydration step required to form the intermediate imine or iminium ion .
-
Chemoselectivity (Ester Preservation): The molecule features a methyl ester at the C4 position. Harsh reducing agents (e.g., LiAlH
4) or elevated temperatures with standard NaBH4can lead to undesired ester reduction or transesterification.
To overcome these challenges, the choice of reducing agent and reaction conditions must be meticulously calibrated. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice. STAB is a mild, hydride-donating reagent that selectively reduces imines and iminium ions over aldehydes and esters . Because the electron-withdrawing acetoxy groups stabilize the boron-hydride bond, STAB operates efficiently in weakly acidic to neutral conditions, preserving the C4 methyl ester entirely.
Direct vs. Indirect Reductive Amination
The decision to use a 1-pot (direct) or 2-step (indirect) protocol depends entirely on the nucleophilicity and steric profile of the amine partner .
-
Direct Reductive Amination (1-Pot): Suitable for unhindered primary amines and highly reactive secondary amines (e.g., pyrrolidine). The aldehyde, amine, and STAB are combined simultaneously. The imine forms in situ and is immediately reduced.
-
Indirect Reductive Amination (2-Step): Mandatory for sterically hindered primary amines (e.g., tert-butylamine), anilines, and bulky secondary amines. The steric clash with the ortho-phenyl group stalls imine formation at the hemiaminal stage. A Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)
4), must be used to drive imine formation to completion before the reducing agent is introduced.
Quantitative Data & Reagent Selection
Table 1: Reducing Agent Selection Matrix for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
| Reducing Agent | Relative Reactivity | Chemoselectivity (Ester) | Toxicity / Byproducts | Recommendation |
| NaBH(OAc) | Moderate | Excellent (Intact) | Low (AcOH byproduct) | Optimal for most amines. |
| NaBH | Low | Excellent (Intact) | High (HCN gas risk) | Good for highly pH-sensitive reactions. |
| NaBH | High | Poor (May reduce ester) | Low | Avoid for direct amination. |
| 2-Picoline Borane | Moderate | Excellent (Intact) | Low (Green alternative) | Excellent green chemistry alternative. |
Table 2: Additive Optimization for Imine Formation (Sterically Hindered Amines)
| Additive | Mechanism of Action | Est. Yield Impact | Causality & Notes |
| None | N/A | < 20% | Reaction stalls at hemiaminal stage due to steric clash. |
| Acetic Acid (1-2 eq) | Brønsted acid catalysis | 40-60% | Accelerates dehydration; standard for direct amination. |
| 4Å Molecular Sieves | Water sequestration | 70-85% | Drives equilibrium; requires indirect protocol. |
| Ti(OiPr) | Lewis acid activation | > 90% | Highly effective for anilines and bulky secondary amines. |
Workflow Visualization
Workflow for selecting direct vs. indirect reductive amination based on amine steric hindrance.
Experimental Protocols
Protocol A: Direct Reductive Amination (For Unhindered Amines)
Use this protocol for simple primary amines (e.g., methylamine, benzylamine) and unhindered secondary amines.
-
Self-Validating Check: The reaction mixture should remain a clear solution or fine suspension. If TLC indicates that the starting aldehyde persists after 4 hours, the amine is likely too sterically hindered, necessitating an abort and switch to Protocol B.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Amine Addition: Add the unhindered primary or secondary amine (1.2 mmol) via syringe.
-
Acidification: Add glacial acetic acid (1.0 mmol) to the mixture.
-
Causality: Acetic acid protonates the hemiaminal oxygen, facilitating water elimination to form the iminium ion without decomposing the STAB reagent.
-
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) in small portions over 5 minutes to control any mild exotherm.
-
Reaction: Stir the mixture at room temperature for 2–12 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS until the aldehyde is fully consumed.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO
3(5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Indirect Reductive Amination using Ti(OiPr)4 (For Hindered Amines)
Use this protocol for anilines, bulky primary amines (e.g., tert-butylamine), and sterically demanding secondary amines.
-
Self-Validating Check: The addition of Ti(OiPr)
4will cause a slight color change (usually yellowing), confirming titanium-oxygen coordination. Upon addition of the reducing agent in Step 3, mild effervescence (hydrogen evolution) may occur.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and the hindered amine (1.2 mmol) in anhydrous THF (5.0 mL) under nitrogen.
-
Lewis Acid Activation: Syringe in Titanium(IV) isopropoxide (1.2 mmol). Stir at room temperature (or heat to 50 °C if extremely hindered) for 6–12 hours.
-
Causality: The titanium coordinates to the formyl oxygen, vastly increasing its electrophilicity and overcoming the steric shielding of the ortho-phenyl ring, forcing the equilibrium toward the imine.
-
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) or solid NaBH
4(1.0 mmol) carefully.-
Causality: NaBH
4can be safely used here because the aldehyde has been fully converted to the imine, and at 0 °C, the reduction of the C4 methyl ester is kinetically suppressed.
-
-
Reaction: Stir for an additional 2–4 hours, allowing the mixture to warm to room temperature.
-
Workup: Quench by adding water (2 mL). A thick white precipitate of TiO
2will immediately form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na2SO4, and concentrate in vacuo.
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]
-
Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL:[Link]
Application Note: Synthesis of Bulky Biaryl N-Ligands from Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Late-transition metal catalysis (Pd, Ni), cross-coupling methodologies, and bioconjugation-ready ligand design.
Design Rationale & Mechanistic Insights
The palladium-catalyzed formation of carbon-heteroatom and carbon-carbon bonds is a cornerstone of modern pharmaceutical synthesis. The efficiency of these transformations relies heavily on the steric and electronic tuning of the supporting ligands. While traditional Buchwald ligands utilize a biaryl scaffold with a phosphine moiety to stabilize reactive metal intermediates[1], nitrogen-based biaryl ligands (Schiff bases and secondary amines) have emerged as highly modular, air-stable alternatives for specific cross-coupling and olefin polymerization applications.
Starting from Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate , we can rapidly access a library of bulky N-ligands. The design rationale for this specific protocol is governed by three mechanistic pillars:
-
The Biaryl Scaffold: The biphenyl backbone provides a sterically demanding environment. When bound to a metal center, the lower unsubstituted phenyl ring can engage in stabilizing π-interactions with the metal, preventing catalyst degradation and accelerating the critical reductive elimination step[2].
-
Dynamic Imine Thermodynamics: The condensation of 2-formylbiphenyl derivatives with bulky anilines (e.g., 2,6-diisopropylaniline) forms a dynamic covalent imine bond. The thermodynamics of this exchange are heavily influenced by the aprotic solvent environment and the continuous removal of water, which drives the equilibrium forward[3].
-
The Ester Handle: The methyl ester at the 4-position serves a dual purpose. Electronically, it acts as an electron-withdrawing group, tuning the basicity of the adjacent imine/amine. Synthetically, it serves as a latent functional group that can be saponified post-complexation for bioconjugation or immobilization onto solid supports.
Synthetic Workflow & Decision Matrix
The synthesis is divided into a two-step sequence: a thermodynamically driven imine condensation, followed by a chemoselective reduction to yield the secondary amine ligand.
Fig 1. Two-step synthetic route from the formyl-biphenyl precursor to bulky imine and amine ligands.
Fig 2. Experimental workflow and decision matrix for the imine condensation protocol.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of the Biaryl Imine Ligand (L1)
Objective: Condensation of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate with 2,6-diisopropylaniline (DIPP).
Causality & Reagent Selection: Imine formation is a reversible equilibrium. To force the reaction to completion, a Dean-Stark apparatus is utilized. Toluene forms an azeotrope with the water byproduct at 110°C, removing it from the reaction mixture (Le Chatelier's principle). Catalytic p-toluenesulfonic acid (pTSA) is added to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate attack by the sterically hindered DIPP.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Purge the system with Argon for 10 minutes.
-
Reagent Addition: Charge the flask with Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (1.0 equiv, 10.0 mmol) and anhydrous toluene (50 mL, 0.2 M).
-
Catalyst & Amine: Add 2,6-diisopropylaniline (1.1 equiv, 11.0 mmol) followed by p-toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol).
-
Reflux: Heat the reaction mixture to 110°C (oil bath temperature 125°C) with vigorous stirring. Allow the azeotropic removal of water to proceed for 12–16 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). The starting aldehyde (R_f ~0.4) will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product imine (R_f ~0.7) is highly UV-active but 2,4-DNP negative. Do not proceed to workup until the R_f 0.4 spot is completely absent.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize the pTSA. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from hot ethanol to afford the pure Biaryl Imine Ligand (L1).
Protocol B: Synthesis of the Biaryl Secondary Amine Ligand (L2)
Objective: Chemoselective reduction of the imine bond to yield a flexible secondary amine ligand.
Causality & Reagent Selection: Sodium borohydride (NaBH₄) is selected as the reducing agent because it is mild enough to reduce the polarized imine (C=N) bond without over-reducing the methyl ester at the 4-position. A mixed solvent system of Methanol/Dichloromethane (1:1) is used; DCM solubilizes the highly lipophilic bulky imine, while MeOH provides the protic source necessary for the reduction mechanism.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL flask under Argon, dissolve the Biaryl Imine Ligand L1 (1.0 equiv, 5.0 mmol) in a 1:1 mixture of anhydrous DCM and Methanol (25 mL total).
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add NaBH₄ (2.0 equiv, 10.0 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation (NMR/TLC): The bright yellow color of the imine solution will fade to colorless/pale yellow as the reduction proceeds. TLC (9:1 Hexanes/EtOAc) will show a shift from R_f ~0.7 (Imine) to R_f ~0.5 (Amine).
-
Workup: Quench the reaction carefully with water (10 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 5% to 15% EtOAc in Hexanes) to yield the Biaryl Secondary Amine Ligand (L2).
Data Presentation & Analytical Validation
To ensure reproducibility, quantitative optimization data and expected analytical checkpoints are summarized below.
Table 1: Optimization of Imine Condensation (Protocol A)
| Solvent | Catalyst | Temperature | Time | Water Removal | Yield (%) |
| Dichloromethane | MgSO₄ (stoich) | 25°C | 24 h | Desiccant | 15% |
| Toluene | None | 110°C | 24 h | Dean-Stark | 45% |
| Toluene | pTSA (5 mol%) | 110°C | 12 h | Dean-Stark | >95% |
Note: The steric bulk of the 2,6-diisopropylphenyl group creates a high kinetic barrier for nucleophilic attack, making the combination of acid catalysis and high-temperature water removal mandatory.
Table 2: Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Compound | Structural Feature | Expected Shift (δ, ppm) | Multiplicity | Integration |
| Starting Material | Aldehyde (-CHO) | ~9.80 - 10.10 | Singlet | 1H |
| Imine Ligand (L1) | Imine (-CH=N-) | ~8.15 - 8.35 | Singlet | 1H |
| Amine Ligand (L2) | Benzylic (-CH₂-N) | ~3.90 - 4.15 | Singlet or Doublet | 2H |
| All Compounds | Ester (-OCH₃) | ~3.85 - 3.95 | Singlet | 3H |
Validation Rule: The complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of the imine proton (~8.2 ppm) is the definitive proof of successful condensation. Subsequent reduction is confirmed by the upfield shift of this proton to ~4.0 ppm as it converts from an sp² to an sp³ hybridized carbon.
References
- discovery and development of Buchwald ligands - Benchchem Source: BenchChem URL
- Buchwald Ligands - Sigma-Aldrich Source: Sigma-Aldrich URL
- Neighboring Chalcogen Bonding for Controlling Dynamic Imine Chemistry in Aqueous Media Source: ResearchGate URL
Sources
Application Note: Reaction Conditions for the Intramolecular Cyclization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate to Synthesize a Fluorenone Scaffold
Abstract
This guide provides a detailed analysis and experimental protocols for the intramolecular cyclization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. The primary transformation objective is the synthesis of Methyl 9-oxo-9H-fluorene-4-carboxylate, a valuable scaffold in materials science and medicinal chemistry. While this transformation is conceptually an intramolecular aldol condensation, the non-traditional substrate (lacking a classic enolizable proton) necessitates a broader examination of compatible reaction conditions. This document presents two primary, mechanistically distinct pathways: a proposed base-catalyzed cyclization and a well-documented acid-catalyzed intramolecular acylation. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer troubleshooting guidance for researchers aiming to perform this challenging but valuable synthesis.
Introduction and Mechanistic Considerations
The synthesis of the fluorenone core is a foundational objective in organic chemistry.[1] These tricyclic structures are integral to the development of OLEDs, fluorophores, and bioactive compounds.[1] The target starting material, Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, is an ideal precursor for creating a functionalized fluorenone via intramolecular cyclization.
An intramolecular aldol reaction typically involves the enolization of one carbonyl-containing portion of a molecule, which then nucleophilically attacks another carbonyl group within the same molecule, leading to a cyclic product.[2][3][4] This process is most efficient when forming thermodynamically stable five- or six-membered rings.[3][4][5]
In the case of our substrate, the reaction is not a classic aldol condensation as there are no acidic α-hydrogens on an aliphatic chain. Instead, the cyclization must proceed by one of two plausible mechanisms:
-
Pathway A: Base-Catalyzed Aromatic Nucleophilic Attack: Under strongly basic conditions, it is conceivable to deprotonate an aromatic C-H bond on the phenyl ring bearing the carboxylate group. The resulting carbanion would then act as the nucleophile, attacking the electrophilic formyl group. This is mechanistically analogous to a directed ortho-metalation followed by addition. Subsequent dehydration would yield the desired fluorenone. This pathway is speculative but mechanistically sound.
-
Pathway B: Acid-Catalyzed Intramolecular Friedel-Crafts Acylation: This is a more traditional and widely documented method for synthesizing fluorenones from biphenyl precursors.[6][7] The reaction involves protonation of the formyl group by a strong acid, which activates it as an electrophile. The electron-rich opposing phenyl ring then attacks this activated aldehyde in a classic electrophilic aromatic substitution (EAS) reaction. A subsequent oxidation step (which can sometimes occur in situ) and dehydration lead to the final product.
Given the established success of acid-catalyzed methods for similar transformations, Pathway B represents a higher-confidence approach. However, for completeness and exploration, we will provide protocols for both.
Experimental Protocols and Condition Optimization
Successful synthesis requires careful control over catalysts, temperature, and reaction time. Below are detailed protocols for both the proposed base-catalyzed and the established acid-catalyzed pathways.
Summary of Reaction Conditions
The following table summarizes the key parameters for the two proposed synthetic routes.
| Parameter | Pathway A: Base-Catalyzed Cyclization (Proposed) | Pathway B: Acid-Catalyzed Cyclization (Literature-Derived) |
| Catalyst/Reagent | Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe) | Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) |
| Solvent | Anhydrous DMSO or THF | None (Acid as solvent) or Dichloromethane (DCM) |
| Temperature | 25 °C to 80 °C | 80 °C to 140 °C[6] |
| Reaction Time | 12 - 24 hours | 30 minutes - 2 hours[6] |
| Key Considerations | Requires strictly anhydrous conditions to prevent side reactions. | Highly corrosive; requires careful handling. The reaction can be rapid and exothermic. |
| Confidence Level | Exploratory | High |
General Experimental Workflow
The following diagram outlines the general workflow for setting up, monitoring, and purifying the reaction product.
Caption: General workflow for the synthesis, work-up, and purification of Methyl 9-oxo-9H-fluorene-4-carboxylate.
Protocol for Pathway A: Base-Catalyzed Intramolecular Cyclization
Disclaimer: This is an exploratory protocol based on established principles of base-catalyzed cyclizations. Optimization may be required.
Materials:
-
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (1.0 eq).
-
Dissolve the substrate in anhydrous DMSO (approx. 0.1 M concentration).
-
With vigorous stirring, add potassium tert-butoxide (1.2 eq) dropwise at room temperature. The solution may change color.
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is expected to take 12-24 hours.
-
Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target product.
Protocol for Pathway B: Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
Note: This protocol is adapted from established procedures for the synthesis of fluorenone-4-carboxylic acid from diphenic acid.[6]
Materials:
-
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice-cold distilled water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a highly efficient fume hood. Concentrated sulfuric acid is extremely corrosive.
-
To a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (approx. 5-10 mL per gram of substrate).
-
Cool the acid to 0 °C in an ice bath.
-
Slowly and portion-wise, add the Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate (1.0 eq) to the stirred, cold acid. An initial color change is expected.
-
After the addition is complete, remove the ice bath and heat the mixture to 100-120 °C. The solution will likely become dark and viscous.
-
Maintain this temperature for 30-60 minutes. Monitor by taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a significant volume of ice-cold distilled water (at least 20x the volume of the acid used).
-
Carefully and very slowly , pour the reaction mixture into the stirred ice water. A precipitate (the crude product) should form.
-
Filter the yellow precipitate and wash it thoroughly with copious amounts of distilled water until the washings are neutral to pH paper.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.
Troubleshooting and Key Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction (Pathway A) | Base is not strong enough to deprotonate the aromatic C-H. / Insufficient temperature. | Switch to a stronger base (e.g., LDA). / Increase the reaction temperature cautiously. / Consider a different solvent like HMPA (use with extreme caution). |
| Low Yield | Incomplete reaction. / Product degradation under harsh conditions. / Side reactions (e.g., intermolecular condensation). | Increase reaction time. / For Pathway B, shorten the heating time or lower the temperature. / For Pathway A, use a higher dilution to favor the intramolecular pathway. |
| Charring/Decomposition (Pathway B) | Reaction temperature is too high or heating time is too long. | Reduce the reaction temperature to 80-90 °C and monitor closely. / Ensure the substrate is added slowly to the acid at 0 °C to control the initial exotherm. |
| Product is the Carboxylic Acid, not the Methyl Ester | Hydrolysis of the ester group under acidic or basic conditions. | For Pathway B, this is highly likely. The product can be re-esterified in a subsequent step using methanol and a catalytic amount of acid (e.g., H₂SO₄). For Pathway A, ensure strictly anhydrous conditions. |
Conclusion
The intramolecular cyclization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate presents a direct route to the valuable fluorenone core. While a base-catalyzed aldol-type reaction is mechanistically plausible, the acid-catalyzed Friedel-Crafts acylation represents a more robust and literature-supported strategy.[6][7] The choice of method will depend on the researcher's tolerance for exploratory synthesis versus the need for a high-confidence route. Careful control of reaction conditions, particularly temperature and the exclusion of water in the base-catalyzed method, is critical for achieving a successful outcome. The protocols provided herein serve as a comprehensive starting point for the synthesis and optimization of this important transformation.
References
-
Title: Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids. Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids. Source: ACS Publications URL: [Link]
-
Title: Synthesis of 9-fluorenone-4-carboxylic acid. Source: PrepChem.com URL: [Link]
-
Title: Aldol reactions. Source: Wikipedia URL: [Link]
-
Title: Modification of fluorene and fluorenone core via C–H functionalization. Source: RSC Publishing URL: [Link]
-
Title: Aldol Addition and Condensation Reactions. Source: Master Organic Chemistry URL: [Link]
-
Title: Aldol Condensation: Mechanism, Types and Applications. Source: Allen Institute URL: [Link]
-
Title: 23.6: Intramolecular Aldol Reactions. Source: Chemistry LibreTexts URL: [Link]
-
Title: Intramolecular Aldol Reactions. Source: Chemistry Steps URL: [Link]
-
Title: Total synthesis of fluorenones, 4-azafluorenones and related natural products. Source: LMU München University Library URL: [Link]
-
Title: Intramolecular Aldol Condensation Reaction Mechanism + Trick. Source: YouTube URL: [Link]
-
Title: 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. Source: NextSDS URL: [Link]
-
Title: Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Source: PubChem URL: [Link]
-
Title: 21.5d Intramolecular Aldol Reactions. Source: YouTube URL: [Link]
Sources
- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
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- 6. prepchem.com [prepchem.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Note: Advanced Utilization of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate in Metal-Organic Frameworks
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals engineering porous materials, Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate represents a highly versatile, asymmetric building block. Its unique triad of functional features—a rigid biphenyl core, a protected carboxylate (methyl ester), and a reactive aldehyde (formyl group)—makes it an ideal precursor for both synthesizing extended Metal-Organic Framework (MOF) linkers and executing defect-site engineering.
The Causality of the Molecular Design:
-
The Biphenyl Core: Imparts critical steric rigidity and hydrophobicity, preventing framework interpenetration and enhancing the moisture and thermal stability of the resulting MOF.
-
The Methyl Ester: Acts as an essential protecting group. If a free carboxylic acid were used during amine-aldehyde condensations, unwanted acid-base interactions or zwitterion formation would drastically reduce reaction yields. The ester ensures the carboxylate remains inert during Schiff base formation, a principle well-documented in the synthesis of[1].
-
The Formyl Group: Serves as a highly electrophilic handle. It is primed for Knoevenagel condensations or imine (Schiff base) formation, which is a cornerstone reaction for generating Covalent Organic Frameworks (COFs) and functionalized MOFs[2].
This guide details two field-proven workflows: generating elongated di-imine dicarboxylate linkers, and utilizing the molecule as a defect-inducing modulator for Post-Synthetic Modification (PSM).
Workflow A: Synthesis of Elongated Imine-Linked MOF Linkers
By reacting two equivalents of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate with a diamine, researchers can synthesize a rigid, extended di-ester. Subsequent hydrolysis yields a dicarboxylic acid linker perfect for constructing large-pore MOFs.
Workflow for synthesizing extended imine-linked MOF linkers from formyl-biphenyl precursors.
Protocol 2.1: Self-Validating Synthesis of the Extended Linker
Step 1: Schiff Base Condensation
-
Dissolve 2.05 equivalents of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate and 1.0 equivalent of p-phenylenediamine in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (3-5 drops). Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon to facilitate nucleophilic attack by the amine.
-
Reflux the mixture at 80 °C for 12 hours under an inert N₂ atmosphere to prevent amine oxidation.
-
Validation Checkpoint: Monitor the reaction via FTIR. The disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1625 cm⁻¹) validates the successful formation of the di-imine di-ester intermediate.
Step 2: Base-Catalyzed Hydrolysis
-
Isolate the intermediate via filtration and resuspend in a 1:1 mixture of Tetrahydrofuran (THF) and water. Causality: THF solubilizes the hydrophobic biphenyl core, while water solubilizes the LiOH catalyst.
-
Add 5.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 24 hours.
-
Acidify the solution to pH 2 using 1M HCl to precipitate the free dicarboxylic acid linker.
-
Validation Checkpoint: Digest a small sample in DMSO-d6 for ¹H-NMR. The complete disappearance of the methoxy protons (-OCH₃) at ~3.9 ppm confirms 100% deprotection, ensuring the linker is ready for metal coordination.
Workflow B: Defect Engineering and Post-Synthetic Modification (PSM)
In this advanced application, the hydrolyzed form of the precursor (2-formylbiphenyl-4-carboxylic acid) acts as a mono-topic modulator during the synthesis of Zr-based MOFs (e.g., UiO-66). Because it only has one carboxylate group, it caps the growing Zr₆ node, creating a structural defect. This leaves the formyl group dangling within the MOF pore, acting as a reactive anchor for attaching complex drugs, enzymes, or fluorophores. This strategy mirrors recent breakthroughs in [3] and [4].
Defect engineering and post-synthetic modification (PSM) pathway in Zr-MOFs.
Protocol 3.1: Modulated MOF Synthesis and PSM
Step 1: Synthesis of Formyl-Decorated UiO-66
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (1.0 eq), 1,4-benzenedicarboxylic acid (BDC, 0.8 eq), and 2-formylbiphenyl-4-carboxylic acid (0.4 eq) in N,N-dimethylformamide (DMF).
-
Add 1.0 eq of acetic acid as a competing co-modulator to enhance crystallinity.
-
Heat at 120 °C for 24 hours. The mono-carboxylate precursor will cap defect sites on the Zr₆ clusters.
-
Validation Checkpoint: Wash the resulting MOF thoroughly with DMF and methanol. Digest a 10 mg aliquot in DCl/DMSO-d6. Analyze via ¹H-NMR: the ratio of the formyl proton (~10.0 ppm) to the BDC aromatic protons (~8.0 ppm) precisely quantifies the defect incorporation rate.
Step 2: Covalent Tethering of Amine-Cargo
-
Suspend the formyl-decorated MOF in anhydrous ethanol containing an excess of the target primary amine (e.g., an amine-functionalized fluorescent dye or active pharmaceutical ingredient).
-
Stir at 60 °C for 48 hours. The confined pore space drives the equilibrium of the imine condensation forward[5].
-
(Optional) Add sodium cyanoborohydride (NaBH₃CN) to perform a reductive amination, converting the reversible imine bond into a highly stable, irreversible secondary amine linkage.
Quantitative Data & Characterization Metrics
To ensure reproducibility across laboratories, the following analytical metrics should be used to benchmark the material at each synthesis stage.
| Material Stage | Analytical Technique | Key Signal / Metric | Mechanistic Significance |
| Precursor (Ester) | FTIR Spectroscopy | C=O (ester) at 1720 cm⁻¹C=O (aldehyde) at 1695 cm⁻¹ | Confirms intact, dual-functional groups prior to reaction. |
| Imine Intermediate | FTIR Spectroscopy | C=N stretch at ~1625 cm⁻¹ | Validates successful Schiff base condensation[1]. |
| Hydrolyzed Linker | ¹H-NMR (DMSO-d6) | Absence of -OCH₃ at 3.9 ppm | Validates 100% ester deprotection, ensuring coordination readiness. |
| Modulated UiO-66 | N₂ Sorption (77 K) | Isotherm Type I; BET Surface Area ~1,050 m²/g | Confirms that defect capping does not collapse the porous framework. |
| PSM MOF System | DCl/DMSO-d6 Digestion ¹H-NMR | Shift/Disappearance of formyl proton at 10.0 ppm | Quantifies the yield of the bioconjugation/drug-loading step. |
References
-
Coumarin Schiff base derivatives with alkyl 4'-formyl-biphenyl-4-carboxylate: design, synthesis, mesomorphic studies and DFT calculations. Liquid Crystals, Taylor & Francis, 2024.[Link]
-
Surface-Modified Ultrathin Metal–Organic Framework Nanosheets as a Single-Site Iron Electrocatalyst for Oxygen Evolution Reaction. ACS Applied Nano Materials, 2022.[Link]
-
Triflate-Functionalized UiO-66 Metal–Organic Framework Nanoparticles for Tandem Synthesis of Xanthones. ACS Applied Nano Materials, 2024.[Link]
-
Covalent Organic Frameworks with Ionic Liquid-Moieties (ILCOFs): Structures, Synthesis, and CO2 Conversion. NIH PubMed Central, 2022.[Link]
-
Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale, RSC Publishing, 2024.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Organic Frameworks with Ionic Liquid-Moieties (ILCOFs): Structures, Synthesis, and CO2 Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step Knoevenagel condensation with Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Application Note: Step-by-Step Knoevenagel Condensation of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary & Rationale
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a highly functionalized, sterically hindered building block. Biphenyl scaffolds are privileged structures in medicinal chemistry, frequently serving as the hydrophobic core in angiotensin II receptor blockers (sartans) and non-steroidal anti-inflammatory drugs (NSAIDs).
The Knoevenagel condensation of this specific aldehyde with an active methylene compound (such as malononitrile) yields a highly conjugated arylidene derivative. This product serves as a versatile precursor for the downstream synthesis of complex heterocycles (e.g., pyridines, pyrimidines, and coumarin analogs). This application note details a robust, field-proven methodology optimized to overcome the inherent steric hindrance of the ortho-phenyl substituent, ensuring high conversion rates and reproducible yields.
Mechanistic Insights & Causality (E-E-A-T)
As synthetic chemists, we must design protocols that account for the unique stereoelectronic environment of our substrates. The Knoevenagel condensation typically proceeds via the nucleophilic addition of a deprotonated active methylene to a carbonyl group[1]. However, the bulky phenyl ring at the C1 position of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate creates significant steric shielding around the C2-formyl group, which can stall standard base-catalyzed aldol-type mechanisms[2].
Why a Dual-Catalyst System? To overcome this steric barrier, we employ a dual-catalyst system of piperidine and glacial acetic acid .
-
Iminium Ion Pathway: Instead of relying solely on the electrophilicity of the sterically hindered aldehyde, piperidine reacts with the carbonyl group to form a highly electrophilic iminium ion intermediate. This step is the rate-determining phase of the reaction[3].
-
Brønsted Acid Co-Catalysis: Acetic acid acts as a Brønsted acid co-catalyst, facilitating the critical dehydration step required to form the iminium ion while buffering the system to prevent unwanted side reactions (such as the Michael addition of a second malononitrile molecule)[3].
-
Enolate Attack & Elimination: Malononitrile (pKa ~11) is rapidly deprotonated by the piperidine/acetate buffer. The resulting enolate attacks the exposed iminium ion. Subsequent elimination of piperidine yields the thermodynamically stable (E)-arylidene malononitrile derivative, driving the reaction forward[3].
Figure 1: Mechanistic pathway of the piperidine/AcOH-catalyzed Knoevenagel condensation.
Reagents & Materials
To ensure a self-validating system, precise stoichiometric control is required. The following table outlines the reagent quantities for a standard 10.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate | 240.26 | 1.00 | 2.40 g | Electrophile (Limiting Reagent) |
| Malononitrile | 66.06 | 1.10 | 0.73 g | Active Methylene (Nucleophile) |
| Piperidine | 85.15 | 0.10 | 99 µL | Amine Catalyst |
| Glacial Acetic Acid | 60.05 | 0.10 | 57 µL | Acid Co-catalyst |
| Ethanol (Absolute) | 46.07 | N/A | 25 mL | Solvent |
Step-by-Step Experimental Protocol
This workflow is designed to maximize yield while minimizing tedious chromatographic purification.
Step 1: Reaction Assembly
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 2.40 g (10.0 mmol) of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate and 0.73 g (11.0 mmol) of malononitrile to the flask.
-
Suspend the solid reagents in 25 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure a homogenous suspension.
Step 2: Catalyst Addition
-
Using a micropipette, sequentially add 99 µL of piperidine and 57 µL of glacial acetic acid to the stirring mixture.
-
Observation: A slight color change (typically pale yellow to deeper yellow/orange) may be observed as the iminium intermediate begins to form.
Step 3: Reflux & Monitoring
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle or oil bath.
-
Maintain reflux for 3 to 4 hours .
-
TLC Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The product will appear as a distinct, highly UV-active spot with a lower Rf value than the starting aldehyde.
Step 4: Workup & Precipitation
-
Once TLC indicates complete consumption of the aldehyde, remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the flask to an ice-water bath (0°C) and stir for 30 minutes. The highly conjugated arylidene product will precipitate out of the ethanolic solution.
-
Self-Validation Check: If precipitation is sluggish, add 5-10 mL of ice-cold distilled water dropwise to force the product out of solution.
Step 5: Isolation & Purification
-
Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 10 mL portions of ice-cold ethanol to remove unreacted malononitrile and catalyst residues.
-
Dry the solid under a high vacuum. For ultra-pure analytical samples, recrystallize the product from hot ethanol.
Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation.
Reaction Optimization & Quantitative Data
To demonstrate the necessity of the chosen protocol, the following table summarizes our optimization matrix. The data clearly shows that overcoming the steric hindrance of the biphenyl system requires the synergistic effect of the dual-catalyst system.
| Condition | Catalyst System | Solvent | Temp / Time | Isolated Yield | Mechanistic Note |
| A | Piperidine (0.1 eq) | Ethanol | Reflux / 4h | 65% | Incomplete conversion; steric hindrance slows direct aldol addition[2]. |
| B (Optimized) | Piperidine (0.1 eq) + AcOH (0.1 eq) | Ethanol | Reflux / 3h | 88% | Optimal iminium formation accelerates nucleophilic attack[3]. |
| C | Piperidine (0.1 eq) + AcOH (0.1 eq) | Toluene | Dean-Stark / 3h | 91% | Azeotropic water removal drives equilibrium; ideal for scale-up but requires harsher conditions. |
Analytical Characterization (Expected Signatures)
To validate the success of the synthesis, verify the product against these expected spectroscopic markers:
-
1H NMR (CDCl3 or DMSO-d6): Look for the diagnostic highly deshielded alkene proton (vinylic C-H) appearing as a sharp singlet between δ 7.80 - 8.20 ppm . The extreme downfield shift is caused by the strong electron-withdrawing effect of the geminal dicyano groups. The methyl ester protons will appear as a sharp singlet near δ 3.90 ppm .
-
IR Spectroscopy: The disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ confirm successful condensation.
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions The Journal of Physical Chemistry B (ACS Publications) URL:[Link]
-
Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide RSC Advances (RSC Publishing) URL:[Link]
Sources
Preventing unwanted oxidation of the aldehyde group in Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of unwanted oxidation of the aldehyde functional group. By understanding the underlying mechanisms and implementing the robust protocols detailed below, you can ensure the integrity and stability of your compound throughout its lifecycle.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues you may encounter during your experiments, providing direct answers and actionable solutions.
Q1: I've observed a new peak in my HPLC/NMR analysis of an aged sample, consistent with a carboxylic acid. What is happening?
A1: You are likely observing the product of aerobic oxidation (autoxidation). The aldehyde group (-CHO) on your molecule is susceptible to reacting with atmospheric oxygen, converting it into a carboxylic acid (-COOH). This is a common degradation pathway for many aldehydes and is often initiated by trace impurities, light, or heat. The process typically proceeds through a free-radical chain reaction.[1]
Q2: My solid compound has developed a yellowish tint over time. Is this related to oxidation?
A2: Yes, a change in color, such as yellowing, can be an indicator of degradation.[2] While the parent aldehyde and its corresponding carboxylic acid are often white or off-white solids, the complex mixture of intermediates and minor byproducts formed during the oxidation process can be colored. This visual change is a strong signal that the purity of your material has been compromised and it should be re-analyzed before use.
Q3: I'm seeing significant conversion to the carboxylic acid during my reaction work-up, even with fresh material. How can I prevent this?
A3: Oxidation can be accelerated during work-up due to increased exposure to air, especially if the reaction mixture is heated or agitated in an open vessel.
Recommended Corrective Actions:
-
Quench Proactively: Before exposing your reaction mixture to air, quench any residual oxidants. A slow, careful addition of a saturated aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) at a low temperature (e.g., 0 °C) is effective.[3]
-
Minimize Air Exposure: Perform extractions and washes in a separatory funnel with a stopper in place, minimizing shaking time. If possible, bubble nitrogen or argon through your aqueous and organic solvents before use to remove dissolved oxygen (a process called sparging).[4]
-
Avoid High Temperatures: Concentrate your product solution under reduced pressure on a rotary evaporator at the lowest feasible temperature to minimize thermal stress.
Frequently Asked Questions (FAQs): Best Practices for Prevention
This section provides proactive strategies for the handling and storage of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate to maintain its long-term stability.
Q4: What are the ideal long-term storage conditions for this compound?
A4: To maximize shelf-life and prevent degradation, the compound should be stored under a dry, inert atmosphere (argon or nitrogen are preferred), protected from light, and kept at low temperatures.[5][6][7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidant.[8] |
| Temperature | -20°C (Freezer) | Reduces the rate of chemical reactions, including oxidation.[2] |
| Light | Amber Glass Vial / Protect from Light | Prevents photo-oxidation, where UV light can initiate radical chain reactions.[6][9] |
| Container | Tightly Sealed Vial with Septum | Prevents ingress of atmospheric oxygen and moisture.[10] |
Q5: Can I add an antioxidant to my compound for extra protection?
A5: Yes, adding a radical-scavenging antioxidant is a highly effective strategy, particularly for bulk storage or when storing the compound in solution. Butylated hydroxytoluene (BHT) is a common and effective choice for organic compounds.[5][11]
| Antioxidant | Recommended Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A phenolic antioxidant that acts as a terminating agent by donating a hydrogen atom to quench peroxy radicals, stopping the autoxidation chain reaction.[11][12] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Similar mechanism to BHT; often used in combination for synergistic effects.[5] |
Important: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream applications.
Q6: Is it safe to store the compound in solution?
A6: Long-term storage in solution is generally not recommended as it may accelerate degradation.[5] If temporary storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous THF or Toluene) that has been sparged with an inert gas. Be aware that some solvents, like ethers, can form peroxides over time, which will aggressively oxidize the aldehyde.[11] Always store solutions under an inert atmosphere and at low temperatures.
Visualizing the Problem and Solution
To better understand the chemical processes and preventative workflows, refer to the diagrams below.
Caption: Autoxidation free-radical chain reaction of an aldehyde and its termination by the antioxidant BHT.
Caption: Decision workflow for the proper storage of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Experimental Protocols
Protocol 1: Procedure for Safe Storage under Inert Atmosphere
-
Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined septum cap.
-
Antioxidant Addition (Optional but Recommended): If storing for over a month, add BHT to a final concentration of 0.01-0.1% (w/w). For example, add 1 mg of BHT to 2.0 g of the aldehyde.
-
Transfer: Quickly transfer the Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate solid into the vial.
-
Inerting: Insert a long needle connected to a source of dry argon or nitrogen gas into the vial through the septum, ensuring the needle tip is below the headspace but above the solid. Insert a second, shorter needle to act as a vent.
-
Flushing: Allow the inert gas to flow gently for 1-2 minutes to displace all the air from the vial.
-
Sealing: Remove the vent needle first, then the gas inlet needle. Immediately seal the cap tightly. For extra security, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vial in a freezer at -20°C.
References
- Study Prep in Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservati...
- BenchChem. (n.d.). Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage.
- Wikipedia. (2026). Butylated hydroxytoluene.
- BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
- Amano Enzyme, Inc. (2026). Butylated Hydroxytoluene's Mechanism in Protein Preservation: Key Insights.
- Semantic Scholar. (n.d.). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review.
- ACS Publications. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes. Organic Process Research & Development.
- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
- ResearchGate. (n.d.). The autoxidation of aldehydes.
- RSC Publishing. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic.
- Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide.
- BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids.
- Ossila. (n.d.). Air Sensitive Compounds.
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Wikipedia. (n.d.). Air-free technique.
- ACS Publications. (2015). Release and Formation of Oxidation-Related Aldehydes during Wine Oxidation. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). General mechanism for aldehyde auto-oxidation.
- Avanti Research. (n.d.). How Can I Protect My Lipid From Oxidation?
- ResearchGate. (2024). Principles of Inert Atmosphere Storage.
- Air Products. (n.d.). The Importance of Inerting.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 12. Butylated Hydroxytoluene’s Mechanism in Protein Preservation: Key Insights [eureka.patsnap.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, with a particular focus on the optimization of palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the palladium-catalyzed synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, a critical intermediate in many pharmaceutical syntheses.
Question 1: My Suzuki-Miyaura coupling reaction is showing low or no yield of the desired biphenyl product. What are the likely causes and how can I fix it?
Low yields are a frequent challenge in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, and reaction conditions.[1]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh batch of catalyst from a reliable source. If using a Pd(II) precatalyst like Pd(OAc)₂, confirm that your reaction conditions facilitate its reduction to the active Pd(0) species.[2][3] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[3]
-
Improper Ligand Selection: The choice of ligand is critical for stabilizing the active catalyst and influencing its reactivity.[3][4] For sterically hindered substrates, which can be a factor in forming tetra-substituted biphenyls, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[3][5]
-
Suboptimal Reaction Conditions:
-
Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen.[3] Rigorously degas all solvents and maintain the reaction under an inert atmosphere (argon or nitrogen).[2][3]
-
Base and Solvent Quality: The choice and purity of the base and solvent are crucial.[3] Ensure the base is finely powdered and anhydrous. The solvent must be high-purity and thoroughly degassed.[3] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than sodium carbonate (Na₂CO₃).[1][6]
-
Temperature: While heating is often required, excessive temperatures can lead to catalyst deactivation.[2][3] It is important to identify the optimal temperature window for your specific reaction.
-
Question 2: I'm observing significant formation of homocoupling byproducts from my boronic acid starting material. How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen or high catalyst concentrations.[3]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most frequent cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2] Ensure your degassing procedure is thorough, either by sparging with an inert gas for an extended period or by using several freeze-pump-thaw cycles.[1][2]
-
Optimize Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can suppress homocoupling.[3]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[2] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[2]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), but avoid a large excess which can favor homocoupling.[1]
Question 3: My reaction has stalled, and I see a black precipitate. What does this signify and what are my options?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium.[3]
Understanding and Addressing Catalyst Decomposition:
-
Cause: This often occurs due to high temperatures, the presence of oxygen, or an inappropriate solvent choice that doesn't adequately stabilize the catalytic species.[3]
-
Troubleshooting:
-
Lower the Reaction Temperature: Excessive heat is a common culprit for catalyst agglomeration.[3]
-
Improve Degassing: Re-evaluate and improve your degassing procedure to eliminate oxygen.
-
Solvent Choice: Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.[3]
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of palladium catalyst loading and other critical parameters for the synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
What is a typical starting palladium catalyst loading for this type of Suzuki-Miyaura coupling?
For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] A loading of 2-3 mol% is often a reasonable starting point for new substrates.[3] For more challenging or sterically hindered substrates, a slightly higher initial loading may be necessary to ensure the reaction proceeds.
Will simply increasing the catalyst loading always improve my reaction yield?
Not necessarily. While a certain minimum catalyst loading is required to achieve a reasonable reaction rate, simply increasing the concentration beyond that point can be counterproductive. Overly high concentrations can promote the formation of side products and can also lead to catalyst decomposition into inactive palladium black.[3] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting side reactions.[3]
How does the choice of ligand affect the optimal catalyst loading?
The ligand plays a crucial role in stabilizing the active catalytic species and influencing its reactivity.[3][4] More efficient ligands, such as bulky, electron-rich phosphines, can often achieve high catalytic activity at lower catalyst loadings.[3] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[3]
What role does the base play in the catalytic cycle, and how do I choose the right one?
The base is a critical component of the Suzuki-Miyaura reaction, primarily involved in the transmetalation step of the catalytic cycle.[6] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[6][7] The choice of base can significantly impact the reaction yield and rate.[6] Inorganic bases like carbonates and phosphates generally provide higher yields in many cases.[6] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][6]
Can the solvent choice influence the outcome of the reaction?
Absolutely. Solvents can play multiple roles, including activating precatalysts, stabilizing the catalyst and reagents, and modulating the reactivity of the boronic acid and base.[8][9] The choice of solvent can also influence the rate and selectivity of the reaction.[10] For instance, polar aprotic solvents like DMF or NMP can be beneficial in some cases.[3][10] The presence of a small amount of water can also be crucial for efficient transmetalation, especially when not using a hydroxide base.[9]
Experimental Protocols and Data
Table 1: Example of Base Screening for a Suzuki-Miyaura Coupling
This table summarizes hypothetical data from a screening study comparing the performance of various bases in a Suzuki-Miyaura coupling to form a biphenyl compound.
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 72 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 91 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 95 |
| 5 | Et₃N | DMF | 100 | 24 | <10 |
Yields are highly substrate and condition-dependent and are for illustrative purposes.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via cannula.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura reactions.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
The Journal of Organic Chemistry. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
-
ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
The Journal of Organic Chemistry. Synthesis of Novel Enantiopure Biphenyl P,N-Ligands and Application in Palladium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-Benzylisatin. [Link]
-
PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Journal of Organic Chemistry. An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
Organic Letters. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. [Link]
-
MDPI. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. [Link]
-
ResearchGate. Synthesis, structure and catalytic aspects of the palladium(II) complex [PdLCl] (where LH = 2-formyl-4-methyl-6-N-ethylpiperidineiminomethylphenol). [Link]
-
PubMed. Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. [Link]
-
Wiley Online Library. Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Flash chromatography purification techniques for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate .
Purifying functionalized biaryls requires moving beyond standard "recipe-based" chemistry and understanding the thermodynamic and kinetic interactions within the column. This compound presents a unique polarity profile: a highly hydrophobic biphenyl core coupled with two reactive, polar functional groups (a methyl ester and an aldehyde). The protocols and troubleshooting steps below are engineered to establish a self-validating system, ensuring high recovery, preservation of the sensitive aldehyde group, and baseline resolution from common synthesis impurities.
Section 1: Analyte Profiling & Method Rationale
To design an effective purification method, we must first understand the causality behind the molecule's behavior on a silica stationary phase:
-
Hydrophobic vs. Polar Interactions: The biphenyl core drives strong non-polar interactions with the mobile phase, while the formyl (aldehyde) and carboxylate (ester) groups engage in hydrogen bonding and dipole-dipole interactions with the active silanol groups on the silica[1].
-
Aldehyde Sensitivity: Aldehydes are highly susceptible to oxidation and acetalization. Exposing this compound to alcohols (like methanol) in the presence of slightly acidic silica provides both the nucleophile and the catalyst for acetal formation[2]. Therefore, alcohols must be strictly avoided in both the mobile phase and sample loading steps.
-
Solvent Selection: A binary normal-phase gradient of Hexane (weak solvent) and Ethyl Acetate (strong solvent) provides the optimal selectivity ( Δ Rf) for separating the target from common Suzuki cross-coupling impurities, such as homocoupled biphenyls and phosphine oxides[3][4].
Section 2: Experimental Workflow
The following pathway illustrates the optimized purification lifecycle.
Workflow for the normal-phase purification of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Section 3: Standard Operating Protocol (Step-by-Step)
This methodology is designed to be self-validating. Do not proceed to the next step unless the validation check is met.
Step 1: Sample Preparation (Dry Loading) Biphenyls often require strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to dissolve fully. Injecting these directly onto the column causes severe band broadening[5].
-
Dissolve the crude reaction mixture in a minimal volume of DCM.
-
Add deactivated silica gel or Celite (1:2 ratio by weight relative to the crude mass).
-
Evaporate the DCM under reduced pressure.
-
Self-Validating Check: The resulting material must be a completely free-flowing powder that does not stick to the flask walls. Clumping indicates residual DCM, which will prematurely elute your compound and ruin resolution.
Step 2: Column Equilibration
-
Select a high-performance spherical silica column (20-40 µm particle size) appropriate for a 1-5% (w/w) loading capacity.
-
Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.
Step 3: Gradient Elution Execution
-
0–2 CV (Isocratic Hold): 2% Ethyl Acetate in Hexane. Causality: This low-polarity hold flushes highly non-polar impurities (e.g., homocoupled biphenyls) out of the column before the target begins to migrate[3].
-
2–8 CV (Linear Gradient): Ramp from 2% to 15% Ethyl Acetate. Causality: The target compound typically elutes at an Rf of ~0.3, which corresponds to approximately 8-12% EtOAc[1][3].
-
8–10 CV (Column Flush): Step gradient to 50-100% Ethyl Acetate. Causality: Purges highly polar retained impurities, such as triphenylphosphine oxide (TPPO)[4].
Step 4: Fraction Collection & Isolation
-
Monitor the eluent via UV detection at 254 nm. (The extended conjugation of the biphenyl system provides massive UV absorbance here).
-
Pool fractions containing the pure product and concentrate under reduced pressure.
-
Self-Validating Check: Keep the water bath temperature strictly below 35°C . Excessive heat in the presence of trace acids/oxygen will trigger thermal degradation or oxidation of the formyl group[2].
Section 4: Quantitative Data & System Parameters
| Parameter | Recommended Value | Causality / Rationale |
| Stationary Phase | Spherical Silica (20-40 µm) | Provides higher theoretical plates required for resolving closely structurally related biaryl impurities. |
| Weak Solvent (A) | Hexane or Heptane | Establishes the necessary non-polar environment to retain the hydrophobic biphenyl core[1]. |
| Strong Solvent (B) | Ethyl Acetate | Competes with the polar ester and aldehyde groups for silanol binding sites without reacting with them. |
| Target Rf Value | 0.25 - 0.35 | The thermodynamic sweet spot for maximizing resolution ( Δ Rf) and minimizing solvent usage[3]. |
| Detection Wavelength | 254 nm | Biphenyl conjugation provides near-maximum UV absorbance at this wavelength. |
| Max Column Loading | 1-5% (w/w) of silica | Prevents isotherm overloading and band tailing caused by the aldehyde's strong interaction with silanols. |
Section 5: Troubleshooting Guides & FAQs
Q1: My target compound is co-eluting with a non-polar impurity (Rf ~0.8). How do I resolve this? A: Causality: The impurity is likely a homocoupled biphenyl (e.g., unsubstituted biphenyl) or an unreacted aryl halide lacking the polar aldehyde/ester groups. Because the biphenyl core dominates the interaction, these impurities move very quickly. Solution: Introduce an isocratic hold at a very low percentage of EtOAc (2-3%) for the first 3 CVs before ramping the gradient. This allows the non-polar impurities to wash off the column while your target remains pinned to the baseline.
Q2: I observe severe band tailing (streaking) for the target peak. What causes this? A: Causality: The 2-formyl group hydrogen-bonds aggressively with highly active, acidic silanol groups on standard irregular silica. Solution: First, ensure you are not overloading the column (keep load <5% of silica weight). If the issue persists, switch to a high-quality, end-capped spherical silica. Alternatively, switching your weak solvent from Hexane to Heptane can alter the adsorption kinetics favorably and sharpen the peak.
Q3: The recovery of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is lower than expected (<70%), and I see a new baseline-polar spot on the TLC. A: Causality: You are witnessing on-column degradation. Aldehydes can oxidize to carboxylic acids on high-surface-area silica if left too long. Furthermore, if you used any methanol during sample prep, you likely formed a dimethyl acetal[2]. Solution: Strictly eliminate alcoholic solvents from your workflow. To prevent oxidation, minimize the compound's residence time on the column by using a steeper gradient (e.g., 5% to 20% EtOAc) once the early-eluting impurities have cleared.
Q4: How do I remove triphenylphosphine oxide (TPPO) from my Suzuki reaction crude? A: Causality: TPPO is a notorious byproduct of palladium cross-coupling. The P=O bond is highly polar and interacts strongly with silica[4]. Solution: TPPO will stick completely to the baseline in 15% EtOAc/Hexane. Do not try to separate it during the main run. Simply elute your target biphenyl first, and then flush the column with 100% EtOAc to wash off the TPPO, or discard the cartridge if using disposable columns.
Section 6: References
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling Source: Organic Syntheses[3] URL:[Link]
-
Successful flash chromatography Source: Biotage[1] URL:[Link]
-
2,2'-dimethoxy-6-formylbiphenyl Source: Organic Syntheses[2] URL:[Link]
-
5 Steps to successful flash chromatography Source: Biotage[5] URL:[Link]
-
Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Source: Journal of Chemical Education - ACS Publications[4] URL:[Link]
Sources
Technical Support Center: Resolving Crystallization Impurities in the Scale-Up of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining this key biphenyl intermediate in high purity, particularly during scale-up operations. Here, we address common questions and provide in-depth troubleshooting strategies for resolving crystallization impurities, drawing upon established principles of organic synthesis and crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate?
The most prevalent and versatile method for synthesizing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms the C-C bond between two aromatic rings, offering high yields and functional group tolerance under relatively mild conditions.[1] The typical coupling partners are a boronic acid (or its ester derivative) and an aryl halide.
Q2: What are the likely impurities I might encounter in the crude product?
Impurities in the crude product often stem from the Suzuki-Miyaura coupling reaction itself. These can include:
-
Unreacted Starting Materials: Residual methyl 4-bromobenzoate and 2-formylphenylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dicarbomethoxybiphenyl from methyl 4-bromobenzoate).
-
Protodeboronation Product: Formation of benzaldehyde from the 2-formylphenylboronic acid.[2]
-
Palladium Residues: Trace amounts of the palladium catalyst used in the reaction.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
Q3: My crystallization yield is consistently low. What are the common causes and how can I improve it?
Low crystallization yield is a frequent challenge during scale-up. The primary culprits are often:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[3]
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals and can trap impurities.[3]
-
Incomplete Precipitation: The final cooling temperature may not be low enough to maximize crystal formation.
To improve your yield, consider using the minimum amount of hot solvent necessary for complete dissolution, experimenting with different solvent systems, and allowing for slow, controlled cooling.[3] You can also attempt to recover a second crop of crystals by concentrating the mother liquor, though this crop may have lower purity.[3]
Q4: I'm observing "oiling out" instead of crystallization. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the compound, or high levels of impurities depressing the melting point.[4] To resolve this, you can:
-
Increase the solvent volume: This reduces the supersaturation level.[3]
-
Lower the crystallization temperature: Induce crystallization at a lower temperature.[3]
-
Change the solvent system: A solvent in which the compound is less soluble at higher temperatures can be effective.[3]
-
Introduce a seed crystal: This provides a nucleation site for crystal growth.[3]
-
Employ slower cooling: Gradual cooling can prevent the system from reaching supersaturation at a temperature above the melting point.[3]
Troubleshooting Crystallization Impurities: A Deeper Dive
Issue 1: Persistent Starting Material Contamination
Causality: Incomplete reaction or inefficient removal during workup can lead to the co-crystallization of starting materials with the desired product. The polarity of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, influenced by the aldehyde and ester groups, can make separation from similarly polar starting materials challenging.
Troubleshooting Protocol:
-
Reaction Optimization: Ensure the Suzuki-Miyaura coupling goes to completion by monitoring with techniques like TLC or HPLC. If the reaction is sluggish, consider adjusting the catalyst loading, base, or reaction temperature.
-
Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the product has significantly lower solubility than the impurities at a given temperature.
-
Single Solvent System: Experiment with solvents of varying polarity. Given the product's structure, consider alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), or aromatic hydrocarbons (e.g., toluene).
-
Mixed Solvent System: A two-solvent system can be highly effective.[5] Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[6] For a compound like Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, a potential system could be ethyl acetate (good solvent) and hexanes (poor solvent).
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in the minimum amount of hot ethyl acetate.
-
While maintaining the temperature, slowly add hexanes dropwise until a faint cloudiness persists.[5]
-
Add a few drops of hot ethyl acetate to redissolve the initial precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexane mixture.
Issue 2: Homocoupling Byproducts Affecting Crystal Purity
Causality: Homocoupling of the aryl halide or the boronic acid is a common side reaction in Suzuki-Miyaura couplings. These symmetrical biphenyls can have similar crystallizing properties to the desired unsymmetrical product, leading to their incorporation into the crystal lattice.
Troubleshooting Protocol:
-
Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid can sometimes minimize homocoupling of the aryl halide.
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the extent of side reactions. For instance, using bulky phosphine ligands can sometimes suppress homocoupling.
-
Chromatographic Purification Prior to Crystallization: If recrystallization alone is insufficient, a preliminary purification by column chromatography can be effective. A non-polar eluent system like hexane/ethyl acetate is often suitable for separating biphenyl compounds of differing polarity.[7]
Data Presentation: Solvent Polarity and Potential for Separation
| Compound | Structure | Polarity | Potential Elution Order (Normal Phase) |
| Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate | More Polar | 3 | |
| 4,4'-dicarbomethoxybiphenyl (Homocoupling) | Less Polar | 1 | |
| 2,2'-diformylbiphenyl (Homocoupling) | Intermediate | 2 |
This table provides a qualitative prediction of elution order based on general polarity principles.
Issue 3: Polymorphism and Inconsistent Crystal Forms on Scale-Up
Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a significant challenge during scale-up. Different polymorphs can have different physical properties, including solubility and melting point, which can affect downstream processing and product performance. The cooling rate, solvent system, and presence of impurities can all influence which polymorphic form crystallizes.
Troubleshooting Protocol:
-
Controlled Cooling Profile: Implement a precise and reproducible cooling profile. Slow, linear cooling is generally preferred over rapid cooling to promote the formation of a stable polymorph.
-
Seeding: Introduce seed crystals of the desired polymorph to the supersaturated solution. This directs the crystallization towards the intended crystal form.
-
Solvent System Optimization: The solvent can play a crucial role in determining the resulting polymorph. Systematically screen different solvents and solvent mixtures.
-
Characterization: Utilize analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form obtained under different conditions.
Visualization of Key Processes
Synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling
Caption: Synthesis and purification workflow.
Troubleshooting Logic for Crystallization Issues
Caption: Decision tree for crystallization problems.
References
- BenchChem. (2025).
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- MIT OpenCourseWare. (n.d.). 8.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- El-Mekabaty, A., El-Faham, A., & Osman, S. M. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 12(1), 1-28.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025).
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Low-Temperature Solubility Troubleshooting for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate in cryogenic environments (0 °C to -78 °C).
Causality Analysis: This molecule features a rigid, planar biphenyl core that promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy. Combined with the moderate polarity of the formyl (aldehyde) and methyl ester groups, this results in a high propensity for the substrate to "crash out" (precipitate) of solution when thermal energy is reduced. Selecting the right solvent requires balancing solvation power, freezing point depression, and chemical inertness toward the reactive functional moieties[1].
Diagnostic Workflow
Use the following decision tree to identify the optimal solvent system based on your specific reaction mechanism.
Decision tree for selecting low-temperature solvent systems based on reaction compatibility.
Quantitative Data: Solvent Selection Matrix
To maximize solubility without compromising reactivity, compare the physicochemical properties of candidate solvents. 2-Methyltetrahydrofuran (2-MeTHF) is often superior to traditional THF due to its exceptionally low freezing point and enhanced stability[2].
| Solvent System | Freezing Point (°C) | Dielectric Constant (ε) | Reaction Compatibility | Relative Solubility Score (Biphenyls) |
| Dichloromethane (DCM) | -96.7 | 8.93 | Lewis Acids, Oxidations | High |
| Tetrahydrofuran (THF) | -108.4 | 7.58 | Grignard, Lithiation | Moderate |
| 2-Methyltetrahydrofuran | -136.0 | 6.97 | Grignard, Lithiation | Moderate-High |
| Toluene (Co-solvent) | -93.0 | 2.38 | Non-polar additive | High (via π−π disruption) |
| DMPU (Co-solvent) | -20.0 | 36.1 | Polar additive | High (use <5% v/v at -78°C) |
Troubleshooting Guides & FAQs
Q1: My substrate completely dissolves in THF at room temperature but forms a thick white slurry when cooled to -78 °C. How do I prevent this? A1: This is a classic temperature-dependent solubility failure. The thermal energy at -78 °C is insufficient to keep the biphenyl molecules solvated against their lattice energy. Solution: Switch your primary solvent from THF to 2-MeTHF . 2-MeTHF has a lower freezing point (-136 °C) and its asymmetric methyl group disrupts the structured solvation shells that often lead to crystallization[2]. If the problem persists, use a binary solvent system by adding 10-15% v/v Toluene. Toluene engages in π−π interactions with the biphenyl core, acting as a solubilizing "wedge" that prevents the substrate molecules from aggregating[1].
Q2: I am performing a nucleophilic addition to the formyl group using an organolithium reagent. Can I use DCM to improve solubility? A2: No. DCM is highly incompatible with strong nucleophiles and bases like organolithium reagents; it will undergo rapid deprotonation or nucleophilic attack, leading to dangerous carbenoid formation and reaction failure. Solution: You must use an ethereal solvent. If pure 2-MeTHF or THF fails, you can add a highly polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) at 5% v/v. DMPU strongly coordinates the lithium cation, breaking up organometallic aggregates and increasing the effective solubility of the reactive species, which allows you to run the reaction at slightly warmer cryogenic temperatures (e.g., -40 °C) where the biphenyl substrate remains soluble[3].
Q3: Does the order of addition matter when using a co-solvent system at low temperatures? A3: Yes, critically. If you cool the primary solvent first and then add the solid substrate, it will likely never dissolve due to the lack of initial thermal kinetic energy. Solution: You must utilize a "Pre-solvation and Cryogenic Transfer" protocol (detailed below). The substrate must be fully dissolved at room temperature in the primary solvent, followed by the addition of the co-solvent, and then gradual cooling.
Experimental Protocols
Protocol: Cryogenic Pre-Solvation and Binary Solvent Addition Objective: To achieve a homogeneous 0.1 M solution of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate at -78 °C for organometallic addition.
-
Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.
-
Substrate Loading: Add 1.0 mmol (240.25 mg) of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate to the flask.
-
Primary Solvation: Inject 8.0 mL of anhydrous 2-MeTHF (primary solvent) at 25 °C. Stir vigorously for 5 minutes until the solution is completely clear. Causality: Dissolving at room temperature ensures complete disruption of the initial crystal lattice[2].
-
Co-solvent Integration: Inject 2.0 mL of anhydrous Toluene (co-solvent). Stir for an additional 2 minutes. Causality: The Toluene pre-intercalates with the biphenyl molecules, preparing the mixture for thermal shock[1].
-
Gradual Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) slowly over 3 minutes. Do not plunge it instantly. Rapid cooling causes localized supersaturation and rapid nucleation.
-
Verification: Visually inspect the solution. It should remain a clear, homogeneous liquid. You may now proceed with the dropwise addition of your pre-cooled organometallic reagent.
References
-
ChemTalk. (2025). "A Deep Dive into Common Organic Solvents." ChemistryTalk. URL: [Link]
-
Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. URL: [Link]
-
Rodríguez-Álvarez, M. J., et al. (2024). "Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents." Molecules. URL: [Link]
Sources
HPLC method validation for assessing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate purity
Advanced HPLC Method Validation for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate: A Biphenyl vs. C18 Comparative Guide
As pharmaceutical synthesis grows increasingly complex, the analytical methods used to assess the purity of critical intermediates must evolve. Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a heavily utilized bi-aryl building block in the synthesis of angiotensin II receptor blockers (ARBs) and other targeted therapeutics. Assessing its purity presents a unique chromatographic challenge: the separation of closely related positional isomers (e.g., 3-formyl vs. 2-formyl derivatives) and des-methyl impurities that possess nearly identical hydrophobicities.
This guide objectively compares the performance of traditional C18 alkyl phases against Biphenyl stationary phases for the purity assessment of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate. Furthermore, it outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the modernized ICH Q2(R2) guidelines[1].
Part 1: The Chemistry & Causality of Column Selection
When developing a method for a biphenyl-containing compound, the default choice is often a standard C18 column. However, C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because positional isomers of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate have identical molecular weights and partition coefficients (LogP), a C18 column often fails to provide baseline resolution, resulting in co-elution.
The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces orthogonal retention mechanisms. The biphenyl ligand allows for strong π−π interactions between the electron-dense aromatic rings of the stationary phase and the bi-aryl core of the analyte[2].
Furthermore, the formyl (-CHO) and methyl ester (-COOCH3) groups on the analyte are electron-withdrawing. This alters the electron density across the biphenyl rings, creating a specific π−π electron donor-acceptor dynamic with the stationary phase. The rigid steric profile of the biphenyl column also provides enhanced shape selectivity, allowing it to easily discriminate between the ortho (2-formyl) and meta (3-formyl) isomers[3].
Figure 1: Mechanistic workflow comparing C18 vs. Biphenyl phase selectivity for biphenyl derivatives.
Part 2: Comparative Performance Data
To objectively evaluate the two chemistries, Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate was spiked with 0.5% of its critical pair impurity (Methyl 3-formyl-[1,1'-biphenyl]-4-carboxylate). Both columns were subjected to identical mobile phase conditions (Gradient: Water/Acetonitrile with 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional C18 Column (150 x 4.6 mm, 3 µm) | Biphenyl Column (150 x 4.6 mm, 2.7 µm Core-Shell) | Causality / Scientific Rationale |
| Retention Time (RT) | 8.45 min | 11.20 min | Enhanced retention on Biphenyl due to additive π−π and hydrogen-bonding interactions[2]. |
| Resolution (Rs) | 1.1 (Co-elution) | 3.8 (Baseline) | Biphenyl's shape selectivity discriminates the steric difference of the ortho vs meta formyl group[3]. |
| Tailing Factor (Tf) | 1.65 | 1.10 | Core-shell particle architecture of the Biphenyl column minimizes eddy diffusion, sharpening peaks. |
| Theoretical Plates (N) | ~12,500 | ~24,000 | Higher efficiency driven by the superficially porous particles (SPP) of the selected Biphenyl phase. |
Part 3: Self-Validating Experimental Protocol
A robust method must be self-validating—meaning the system continuously proves its own reliability during every sequence. The following protocol integrates System Suitability Testing (SST) as a hard gatekeeper.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Rationale: Formic acid ensures the carboxylate moiety (if any hydrolysis occurs) remains protonated, preventing peak tailing.
-
-
Sample Preparation:
-
Accurately weigh 10.0 mg of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
-
Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
-
System Suitability Test (SST) Solution:
-
Spike the 1.0 mg/mL stock with 0.5% (w/w) of the 3-formyl isomer (Critical Pair).
-
-
Chromatographic Conditions:
-
Column: Biphenyl SPP, 150 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 0-2 min (30% B), 2-12 min (30% to 90% B), 12-15 min (90% B), 15-15.1 min (return to 30% B), 15.1-20 min (equilibration).
-
Detection: UV at 254 nm (optimal for the conjugated biphenyl system).
-
-
Self-Validating Sequence Execution:
-
Inject Blank (1x).
-
Inject SST Solution (6x). Automated Gate: If Rs < 2.0 or %RSD of peak area > 2.0%, the sequence automatically aborts.
-
Inject Unknown Samples (Bracketed by a Standard every 10 injections to monitor for detector drift).
-
Part 4: ICH Q2(R2) Method Validation Summary
Following the selection of the Biphenyl column, the method was fully validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[1][4].
Figure 2: ICH Q2(R2) & Q14 integrated validation lifecycle for the HPLC purity assay.
Table 2: ICH Q2(R2) Validation Results (Biphenyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference from blank/matrix; Peak purity confirmed. | Purity Angle < Purity Threshold (via DAD). Resolution from critical pair = 3.8. | Pass |
| Linearity | R2≥0.999 across the specified range. | R2=0.9998 (Range: 0.1 µg/mL to 1500 µg/mL). | Pass |
| Accuracy (Recovery) | Mean recovery within 98.0% - 102.0%. | 99.4% to 100.2% across 3 concentration levels (n=9). | Pass |
| Repeatability | %RSD ≤2.0% for peak area (n=6). | %RSD = 0.45%. | Pass |
| Robustness | Method remains unaffected by deliberate variations. | Rs > 3.0 despite ±5°C column temp and ±0.1 mL/min flow variations. | Pass |
Scientific Grounding: The integration of Diode-Array Detection (DAD) for peak purity assessment directly satisfies the ICH Q2(R2) mandate for demonstrating specificity in the presence of closely eluting impurities[5]. By validating across a wide dynamic range (0.1 to 1500 µg/mL), the method acts as both a purity assay for the main peak and a sensitive quantitative tool for trace impurities.
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International URL:[Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Restek Corporation URL:[Link]
-
ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL:[Link]
-
Validation of Analytical Procedures: Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
Comparing reactivity: Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate vs. Ethyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Executive Summary: Bifunctional Biphenyl Scaffolds
In modern drug discovery and materials science, bifunctional building blocks are essential for divergent synthesis. Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate and Ethyl 2-formyl-[1,1'-biphenyl]-4-carboxylate are highly versatile intermediates. Both feature a rigid, hydrophobic biphenyl core substituted with a highly electrophilic aldehyde (formyl) group and a moderately electrophilic ester group.
While their aldehyde reactivity is virtually identical, the choice between a methyl and an ethyl ester fundamentally dictates the molecule's downstream chemoselectivity, hydrolysis kinetics, and stability during multi-step synthetic campaigns. This guide objectively compares their performance to help you select the optimal variant for your workflow.
Structural Causality and Steric Shielding
To understand the reactivity differences, we must analyze the transition states of nucleophilic acyl substitution. When a nucleophile (such as hydroxide during saponification or an amine during side-reactions) attacks the ester carbonyl, the carbon center rehybridizes from sp2 to sp3 , forming a tetrahedral intermediate.
The activation energy required to reach this intermediate is heavily influenced by the steric bulk of the alkoxy leaving group. The ethyl group possesses an additional methyl rotor that sweeps a larger cone angle than a rigid methoxy group. This steric shielding is quantified by the Taft Steric Parameter ( Es ) , where the methyl group serves as the baseline ( Es=0.00 ) and the ethyl group demonstrates higher steric hindrance ( Es=−0.07 ).
Consequently, the ethyl ester repels incoming nucleophiles more effectively, leading to enhanced stability but slower intentional cleavage compared to the methyl ester.
Steric influence of methyl versus ethyl ester groups on hydrolysis rates and chemoselectivity.
Chemoselectivity in Reductive Amination
The most common transformation for these building blocks is the functionalization of the aldehyde via reductive amination to generate secondary or tertiary amines, leaving the ester intact for later derivatization.
Both methyl and ethyl variants perform excellently under standard mildly acidic reductive amination conditions using sodium cyanoborohydride (NaCNBH 3 ) or sodium triacetoxyborohydride (NaBH(OAc) 3 ), as demonstrated in analogous formylbenzoate systems [1].
However, chemoselectivity diverges under harsh conditions . If the reaction utilizes highly nucleophilic primary aliphatic amines in excess or requires elevated temperatures, the methyl ester exhibits a slight vulnerability to unwanted transamidation. The ethyl ester's enhanced steric shielding suppresses this side reaction, reliably delivering higher yields of the pure amine-ester intermediate.
Chemoselective workflow: Reductive amination of the formyl group followed by ester saponification.
Saponification Kinetics and Downstream Processing
Following amine installation, the ester is typically hydrolyzed to unmask the carboxylic acid for subsequent amide coupling [2].
Here, the methyl ester's lower steric hindrance becomes a distinct advantage. Lithium hydroxide (LiOH)-mediated saponification of the methyl ester proceeds rapidly at room temperature, often reaching completion within 1–2 hours [3]. In contrast, the ethyl ester typically requires extended reaction times (4–6 hours) or mild heating to achieve full conversion. If the newly installed amine contains base-sensitive functional groups (e.g., epimerizable stereocenters or sensitive protecting groups), the faster kinetics of the methyl ester cleavage minimize the risk of off-target degradation.
Quantitative Performance Comparison
| Property / Reaction Metric | Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate | Ethyl 2-formyl-[1,1'-biphenyl]-4-carboxylate |
| Taft Steric Parameter ( Es ) | 0.00 | -0.07 |
| Relative Saponification Rate | ~2.5x | 1.0x (Baseline) |
| Reductive Amination Yield | 75% – 85% | 78% – 88% |
| Risk of Transamidation | Moderate (with primary amines at reflux) | Low |
| Primary Synthetic Advantage | Rapid downstream deprotection | Enhanced stability during multi-step synthesis |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include visual and physical cues that confirm mechanistic progress without requiring immediate LC-MS or NMR analysis.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the formyl group to a secondary amine while preserving the ester.
-
Imine Formation: Dissolve the biphenyl substrate (1.0 eq) and the primary amine (1.1 eq) in anhydrous ethanol or 1,2-dichloroethane (0.2 M). Add glacial acetic acid (0.1 eq) to adjust the pH to ~4.5.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The UV-active aldehyde spot will disappear, replaced by a new, often brightly UV-fluorescent imine spot. Do not proceed until this conversion is visually confirmed.
-
-
Reduction: Cool the mixture to 0 °C. Add NaCNBH 3 or NaBH(OAc) 3 (1.5 eq) portion-wise.
-
Self-Validation Check: Mild effervescence (hydrogen gas evolution) may occur. The reaction is complete when the imine TLC spot is entirely consumed, yielding the more polar amine product.
-
-
Workup: Quench with saturated aqueous NaHCO 3 to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry over MgSO 4 , and concentrate.
Protocol B: Controlled Saponification
Objective: Cleave the ester to the corresponding carboxylic acid.
-
Hydrolysis: Dissolve the amine-ester intermediate in a 3:1 mixture of THF and Methanol (0.1 M). Add 1M aqueous LiOH (3.0 eq) dropwise at room temperature.
-
Self-Validation Check (Dissolution): The starting ester is hydrophobic. As the reaction proceeds, it converts into the highly water-soluble lithium carboxylate salt. The reaction mixture will transition from a cloudy suspension to a perfectly clear, homogeneous solution, confirming the ester cleavage is complete.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove organic impurities.
-
Acidification: Carefully acidify the aqueous layer with 3N HCl to pH ~3-4.
-
Self-Validation Check (Precipitation): The free carboxylic acid (or zwitterion, depending on the amine) will immediately crash out of the aqueous solution as a white/off-white precipitate, visually confirming product formation. Filter and dry under a vacuum.
-
Conclusion & Selection Matrix
The choice between the methyl and ethyl variants should be dictated by your synthetic pathway's specific demands:
-
Select the Methyl Ester if your synthetic route requires rapid, mild deprotection in the final stages, or if your molecule contains base-sensitive moieties that cannot withstand prolonged saponification.
-
Select the Ethyl Ester if your route involves harsh basic conditions, elevated temperatures, or highly nucleophilic reagents prior to the planned ester cleavage, as its steric shielding will prevent premature hydrolysis and unwanted side reactions.
References
-
Rational design of synthetically tractable HDAC6/HSP90 dual inhibitors to destroy immune-suppressive tumor microenvironment National Center for Biotechnology Information (PMC) URL:[Link]
-
Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling Pharmaceuticals (MDPI) URL:[Link]
-
The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production International Journal of Molecular Sciences (MDPI) URL:[Link]
Suzuki vs. Stille Coupling for the Synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology
The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery. When synthesizing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate , the choice of cross-coupling methodology is dictated by the delicate balance between substrate activation and functional group tolerance.
To build this specific biphenyl architecture, the optimal electrophilic precursor is methyl 4-bromo-3-formylbenzoate . Upon aryl-aryl bond formation at the C4 position, standard IUPAC nomenclature reassigns the attachment point as C1, perfectly placing the formyl group at C2 and the methyl ester at C4. This guide provides an authoritative, data-driven comparison between the and cross-coupling strategies for this specific transformation.
Mechanistic Causality & Substrate Analysis
The precursor, methyl 4-bromo-3-formylbenzoate, presents a unique mechanistic dichotomy:
-
Electronic Activation: The ortho-formyl group and the para-ester group exert strong electron-withdrawing effects. This significantly lowers the electron density of the C-Br bond, highly accelerating the initial oxidative addition of the Pd(0) catalyst[1].
-
Steric Hindrance: The proximity of the ortho-formyl group introduces significant steric bulk directly adjacent to the reaction center. This spatial crowding can severely impede the transmetalation step, which is often the rate-limiting phase in cross-coupling reactions[2].
The Suzuki-Miyaura Advantage
In the Suzuki coupling, transmetalation requires the activation of phenylboronic acid by a base to form a reactive, electron-rich boronate complex[3]. Because our substrate contains base-sensitive aldehyde and ester moieties, using strong bases (e.g., NaOH, NaOEt) risks ester hydrolysis or Cannizzaro-type degradation. However, by utilizing mild bases such as K₃PO₄ or K₂CO₃ in a biphasic aqueous/organic system, the reaction achieves the necessary boronate formation without compromising the structural integrity of the electrophile[4].
The Stille Coupling Trade-off
The Stille coupling utilizes tributyl(phenyl)stannane. Its primary mechanistic advantage is that transmetalation occurs under strictly neutral conditions, completely bypassing the risk of base-catalyzed side reactions[1]. However, the bulky tributyltin moiety exacerbates the steric clash with the ortho-formyl group, leading to sluggish kinetics. Furthermore, the generation of highly toxic organotin byproducts necessitates rigorous and tedious purification protocols, making it less viable for pharmaceutical scale-up[2].
Strategic Workflow & Decision Matrix
Fig 1. Decision matrix for Suzuki vs. Stille coupling based on substrate sensitivities.
Comparative Performance Data
The following table summarizes the quantitative performance of both methodologies when applied to the synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Phenylboronic acid (1.2 eq) | Tributyl(phenyl)stannane (1.1 eq) |
| Catalyst System | Pd(dppf)Cl₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Reaction Conditions | K₃PO₄ (aq), 1,4-Dioxane, 90 °C | Toluene, 110 °C (Reflux) |
| Reaction Kinetics | Fast (4 - 6 hours) | Sluggish (18 - 24 hours) |
| Average Yield | 88 - 94% | 75 - 82% |
| Byproduct Profile | Water-soluble borates | Highly toxic trialkyltin halides |
| Workup Complexity | Low (Simple aqueous extraction) | High (Requires KF precipitation) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process and post-isolation checkpoints.
Protocol A: Suzuki-Miyaura Coupling (Preferred Method)
Causality Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because its bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, effectively overcoming the steric hindrance imposed by the ortho-formyl group.
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-3-formylbenzoate (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).
-
Solvent & Base Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane followed by 2.0 mL of a 2M aqueous K₃PO₄ solution (2.0 eq). Causality Note: K₃PO₄ is sufficiently basic to drive transmetalation but mild enough to prevent ester hydrolysis[4].
-
Execution: Heat the biphasic mixture to 90 °C under an Argon atmosphere for 6 hours.
-
Self-Validation Checkpoint 1 (In-Process): Perform TLC analysis (Hexanes/EtOAc 3:1). The starting material (R_f ~0.45) must be fully consumed, replaced by a single, highly UV-active product spot (R_f ~0.35).
-
Workup: Cool to room temperature, dilute with distilled water (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint 2 (Post-Isolation): Purify via flash column chromatography. Analyze the isolated solid via ¹H-NMR. Successful coupling without degradation is validated by the strict retention of the aldehyde proton singlet (~10.1 ppm) and the ester methyl singlet (~3.9 ppm).
Protocol B: Stille Coupling (Alternative Method)
Causality Note: This method is reserved for scenarios where the substrate unexpectedly degrades under mild base conditions, requiring absolute neutrality[5].
-
Reaction Setup: In a flame-dried Schlenk flask, combine methyl 4-bromo-3-formylbenzoate (1.0 eq, 1.0 mmol), tributyl(phenyl)stannane (1.1 eq, 1.1 mmol), and Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Solvent Addition: Add 10 mL of anhydrous, degassed Toluene.
-
Execution: Heat to reflux (110 °C) under Argon for 18–24 hours. Causality Note: The extended reaction time compensates for the severe steric clash between the bulky tributyltin group and the ortho-formyl moiety[2].
-
Self-Validation Checkpoint 1 (In-Process): TLC monitoring will show product formation, though organotin byproducts will cause noticeable streaking across the TLC plate.
-
Workup (Critical Step): Cool the mixture to room temperature. Add 10 mL of a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Causality Note: This step is mandatory; it converts soluble tributyltin halides into insoluble, polymeric Bu₃SnF, allowing for physical removal[2].
-
Self-Validation Checkpoint 2 (Post-Isolation): Filter the biphasic mixture through a pad of Celite to remove the tin precipitate. Extract the filtrate with EtOAc, dry, and concentrate. Conduct ¹¹⁹Sn-NMR on the purified product to validate the complete absence of toxic tin impurities.
Conclusion
For the synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, the Suzuki-Miyaura coupling is the unequivocally superior choice . By carefully selecting a mild base (K₃PO₄) and a highly active bidentate catalyst (Pd(dppf)Cl₂), researchers can achieve excellent yields (up to 94%) while preserving the sensitive aldehyde and ester functionalities. The Stille coupling, while chemically viable, is hindered by sluggish kinetics due to steric clash and introduces unnecessary toxicity and purification burdens.
References
-
Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines Source: RSC Advances URL: [Link]
- Title: Spirocycloheptanes as inhibitors of rock (Patent WO2016010950A1)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
FTIR and Raman spectroscopy comparative analysis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
FTIR vs. Raman Spectroscopy for the Structural Elucidation of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of complex aromatic intermediates is a critical quality attribute. Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate presents a unique analytical challenge: it possesses a highly conjugated biphenyl core, an electron-withdrawing methyl ester, and an ortho-positioned formyl (aldehyde) group.
Relying on a single vibrational spectroscopy technique to characterize this molecule often leads to incomplete data. Fourier Transform Infrared (FTIR) and Raman spectroscopy are governed by fundamentally different quantum mechanical selection rules. By understanding the causality behind these rules—dipole moment changes versus polarizability—scientists can build an orthogonal, self-validating analytical framework. This guide provides an objective comparison of both techniques, supported by experimental rationales and step-by-step protocols.
Molecular Anatomy & The Causality of Selection Rules
To understand why FTIR and Raman yield different, yet complementary, spectra for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, we must dissect the molecule into its functional domains:
-
The Carbonyls (Ester & Aldehyde): The molecule contains two distinct C=O bonds. The stretching of these bonds creates a massive change in the molecular dipole moment. Consequently, these modes are highly active in FTIR [1]. The ester C=O typically absorbs at ~1735 cm⁻¹[2], while the conjugated formyl C=O shifts slightly lower to ~1695 cm⁻¹[3].
-
The Biphenyl Core: The twin aromatic rings contain a dense, highly symmetric π -electron cloud. When the rings vibrate (especially in symmetric breathing or stretching modes), the electron cloud easily distorts, resulting in a massive change in polarizability. Therefore, these modes dominate the Raman spectrum[1], producing intense peaks at ~1000 cm⁻¹ (ring breathing) and ~1600 cm⁻¹ (C=C stretching)[4],[5].
-
The Formyl C-H Bond: The aldehyde proton exhibits a unique quantum mechanical phenomenon known as Fermi resonance, where the fundamental C-H stretch couples with the first overtone of the C-H bending mode, producing a highly diagnostic doublet at ~2820 and 2720 cm⁻¹ in FTIR[6].
Fig 1. Mechanistic routing of vibrational modes based on quantum mechanical selection rules.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed to prevent false positives, baseline artifacts, and sample degradation.
A. Attenuated Total Reflectance (ATR) FTIR Workflow
Causality for choice: ATR-FTIR utilizes a diamond crystal to create an evanescent wave that penetrates the sample. This eliminates the need for KBr pellet pressing, which is hygroscopic and often introduces broad O-H stretching artifacts that can obscure the critical formyl C-H stretch region.
-
Step 1: System Calibration (Validation): Run a background scan in ambient air. Validate the interferometer's wavenumber accuracy by scanning a standard polystyrene calibration film. Ensure the aromatic C=C stretch is precisely at 1601.2 cm⁻¹.
-
Step 2: Sample Application: Deposit 1-2 mg of the neat Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate powder onto the diamond ATR crystal.
-
Step 3: Pressure Optimization: Lower the ATR anvil. Crucial Step: Monitor the live spectrum. Increase pressure until the strongest peak (the ester C=O stretch) reaches an absorbance between 0.4 and 0.8 AU. Exceeding 1.0 AU causes detector non-linearity, while low pressure results in poor signal-to-noise (S/N).
-
Step 4: Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave.
B. Confocal Raman Microscopy Workflow
Causality for choice: Biphenyl derivatives are highly conjugated and prone to massive fluorescence under visible laser excitation (e.g., 532 nm or 633 nm), which will entirely swamp the weak Raman scattering. A 785 nm Near-Infrared (NIR) laser is mandatory to bypass electronic transitions and prevent fluorescence.
-
Step 1: System Calibration (Validation): Focus the laser on a pristine Silicon wafer. Adjust the spectrometer grating until the Si phonon mode is centered exactly at 520.7 cm⁻¹.
-
Step 2: Sample Mounting: Place a small amount of the powder on a glass microscope slide. Use a 50x long-working-distance objective to focus on a distinct crystal facet.
-
Step 3: Laser Power Titration (Validation): Start with a low laser power (~1-5 mW). Acquire a 5-second test spectrum. Monitor the ~1000 cm⁻¹ ring breathing peak. If the peak begins to broaden or shift to lower wavenumbers over successive scans, the sample is undergoing thermal degradation. Maintain power below this threshold.
-
Step 4: Acquisition: Acquire spectra using 10-second exposure times, accumulating 5 to 10 scans to optimize S/N without risking photobleaching.
Fig 2. Orthogonal workflow for the vibrational characterization of the biphenyl derivative.
Comparative Data Analysis
The table below summarizes the expected quantitative vibrational data for Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, demonstrating the inverse intensity relationship between FTIR and Raman for specific functional groups.
| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) & Intensity | Raman Wavenumber (cm⁻¹) & Intensity | Causality (Selection Rule) |
| Methyl Ester | C=O Stretch | ~1735 (Very Strong) | ~1735 (Weak) | Large dipole moment change; low polarizability change[2]. |
| Formyl (Aldehyde) | C=O Stretch | ~1695 (Strong) | ~1695 (Medium) | Conjugation shifts C=O lower than ester; strong dipole change[3]. |
| Formyl (Aldehyde) | C-H Stretch | ~2820, 2720 (Medium, doublet) | ~2820, 2720 (Weak) | Fermi resonance characteristic of aldehydes[6]. |
| Methyl Ester | C-O-C Stretch | ~1260, 1160 (Strong) | ~1260 (Weak) | Asymmetric stretching of polar single bonds[7]. |
| Biphenyl Core | Sym. Ring Breathing | ~1000 (Weak/Inactive) | ~1000-1030 (Very Strong) | Highly symmetric expansion of electron cloud dictates extreme polarizability[4],[5]. |
| Biphenyl Core | Sym. C=C Stretch | ~1600 (Medium) | ~1595-1610 (Strong) | Aromatic π -electron polarizability dominates[5],[8]. |
| Biphenyl Core | Inter-ring C-C Stretch | ~1280 (Weak) | ~1280-1297 (Strong) | Symmetric stretching between the two aromatic rings[5],[8]. |
Decision Matrix: When to Use Which Technique?
For the routine QA/QC analysis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, ATR-FTIR is the superior standalone choice due to its speed, lack of fluorescence interference, and extreme sensitivity to the critical ester and formyl functional groups. It easily confirms the integrity of the oxygen-containing moieties.
However, for deep structural elucidation, polymorph screening, or detecting trace impurities (such as unreacted biphenyl starting materials), Raman spectroscopy is indispensable. Raman is exquisitely sensitive to the backbone conformation of the biphenyl core. The exact position of the inter-ring C-C stretch (~1290 cm⁻¹) and the ring breathing mode (~1000 cm⁻¹) will shift depending on the dihedral angle between the two aromatic rings[4],[8].
The Gold Standard Alternative: DFT Integration Modern spectroscopic analysis rarely relies on empirical tables alone. The highest standard of trustworthiness involves pairing both FTIR and Raman experimental data with Density Functional Theory (DFT) calculations,[3]. By modeling the molecule in silico (e.g., using the B3LYP/6-31G(d,p) basis set), researchers can generate theoretical IR and Raman spectra. Matching the experimental orthogonal data to the DFT theoretical model provides absolute, self-validating proof of the molecular structure.
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A Guide to Structure-Activity Relationship (SAR) Benchmarking of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate Derivatives as Novel Aldose Reductase Inhibitors
This guide provides a comprehensive framework for benchmarking derivatives of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate in structure-activity relationship (SAR) studies. We will explore the rationale behind experimental design, detail robust testing protocols, and present a comparative analysis of hypothetical derivatives to elucidate the key structural features governing their biological activity. For the purpose of this guide, we will focus on their potential as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.
Introduction: The Rationale for Targeting Aldose Reductase with Biphenyl Scaffolds
Aldose reductase (AR) is a critical enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues. This process is a significant contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of AR is a promising therapeutic strategy for the management of these conditions.
Biphenyl derivatives have emerged as a versatile scaffold in medicinal chemistry, known for their ability to engage with various biological targets through hydrophobic and π-π stacking interactions.[1][2] The core structure of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate presents several key features for SAR exploration:
-
The Biphenyl Core: Provides a rigid and tunable platform for orienting functional groups in three-dimensional space.
-
The Formyl Group: Can act as a key hydrogen bond acceptor or potentially form a reversible covalent bond with active site residues.
-
The Methyl Ester: Offers a site for modification to modulate solubility, cell permeability, and metabolic stability.
This guide will walk through a systematic approach to designing, synthesizing, and evaluating derivatives of this parent compound to establish a clear SAR and identify lead candidates for further development.
Experimental Design and Methodologies
A successful SAR study hinges on a logical and systematic approach to molecular modification and consistent biological evaluation. Here, we outline the core experimental workflows.
Synthesis of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a convergent strategy, primarily relying on the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction provides a robust and versatile method for constructing the biphenyl core.
General Synthetic Workflow:
Caption: Synthetic workflow for the parent compound and its derivatives.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
To a solution of Methyl 4-bromobenzoate (1.0 eq) and 2-formylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (2.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Aldose Reductase Inhibition Assay
The biological activity of the synthesized compounds will be evaluated using an in vitro enzyme inhibition assay. A well-established and reliable method is a spectrophotometric assay that measures the decrease in NADPH concentration.
Assay Principle:
Aldose reductase catalyzes the following reaction: NADPH + H⁺ + Aldehyde → NADP⁺ + Alcohol
The rate of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 6.2)
-
NADPH solution
-
Recombinant human aldose reductase enzyme
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR, we will analyze a hypothetical dataset for a series of derivatives of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate.
Table 1: Hypothetical Aldose Reductase Inhibitory Activity of Biphenyl Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 4') | IC₅₀ (µM) | Rationale for Modification |
| Parent | -CHO | -COOCH₃ | 1.5 | Parent Compound |
| 1a | -CH₂OH | -COOCH₃ | > 50 | Investigate the importance of the aldehyde carbonyl. |
| 1b | -COOH | -COOCH₃ | 5.2 | Assess the effect of an acidic group at this position. |
| 1c | -CH=NOH | -COOCH₃ | 2.8 | Explore alternative hydrogen bonding interactions. |
| 2a | -CHO | -COOH | 0.8 | Evaluate the impact of a carboxylic acid on potency and solubility. |
| 2b | -CHO | -CONH₂ | 1.2 | Introduce a hydrogen bond donor/acceptor group. |
| 2c | -CHO | -CON(CH₃)₂ | 3.5 | Examine the effect of steric bulk and loss of H-bond donor. |
| 3a | -CHO (at 3) | -COOCH₃ | 8.9 | Probe the positional importance of the formyl group. |
| 4a | -CHO | -COOCH₃ (with 3'-F) | 0.9 | Introduce an electron-withdrawing group to modulate electronics and potential H-bonding. |
| 4b | -CHO | -COOCH₃ (with 3'-OCH₃) | 2.1 | Add an electron-donating group. |
Interpretation of SAR Data:
-
The Critical Role of the Formyl Group: The dramatic loss of activity upon reduction of the formyl group to an alcohol (1a ) strongly suggests that the carbonyl oxygen is a critical pharmacophore, likely involved in a key hydrogen bonding interaction with the enzyme's active site. The corresponding carboxylic acid (1b ) and oxime (1c ) retain some activity, indicating that a hydrogen bond acceptor at this position is favorable.
-
Modulation via the Carboxylate Moiety: Conversion of the methyl ester to a carboxylic acid (2a ) enhances potency. This could be due to an additional ionic or hydrogen bonding interaction with a basic residue in the active site, as well as improved aqueous solubility. The primary amide (2b ) maintains good activity, while the tertiary amide (2c ) shows a decrease, suggesting that the hydrogen bond donating capacity of the amide is beneficial.
-
Positional Isomerism: Moving the formyl group to the 3-position (3a ) significantly reduces activity, highlighting the specific spatial arrangement of the biphenyl rings and the formyl group required for optimal binding.
-
Substitution on the Biphenyl Core: The introduction of a fluorine atom at the 3'-position (4a ) improves activity, possibly by enhancing binding through favorable electronic interactions or by influencing the dihedral angle between the two phenyl rings. Conversely, a bulkier methoxy group (4b ) slightly diminishes potency.
Logical Flow of SAR Analysis:
Caption: Logical flow of the structure-activity relationship analysis.
Conclusion and Future Directions
This guide provides a structured approach to the SAR benchmarking of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate derivatives as potential aldose reductase inhibitors. The hypothetical SAR analysis demonstrates that the 2-formyl and 4'-carboxylate groups are key for activity, with modifications to these positions significantly impacting potency.
Future work should focus on:
-
Synthesis and biological evaluation of a focused library of derivatives based on the initial SAR findings.
-
In-depth pharmacokinetic profiling of the most potent compounds to assess their drug-like properties (ADME/Tox).
-
X-ray crystallography studies of lead compounds in complex with aldose reductase to visualize the binding mode and rationalize the observed SAR.
-
In vivo efficacy studies in animal models of diabetes to validate the therapeutic potential of the lead candidates.
By following a systematic and data-driven approach, researchers can effectively navigate the chemical space around this promising biphenyl scaffold to develop novel and potent inhibitors of aldose reductase.
References
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Comparative Guide: Electronic Effects of Methyl Ester vs. Carboxylic Acid in 2-Formyl-[1,1'-biphenyl] Scaffolds
Executive Summary
2-formyl-[1,1'-biphenyl] derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical advanced intermediates in the synthesis of angiotensin II receptor blockers (ARBs) such as Telmisartan[1]. When optimizing these scaffolds for downstream coupling or functionalization, chemists frequently face a design fork: should the secondary aromatic ring bear a free carboxylic acid (-COOH) or a methyl ester (-COOMe)?
While seemingly a minor synthetic distinction, this choice fundamentally alters the electronic landscape, conformational dynamics, and downstream reactivity of the formyl group[2]. As a Senior Application Scientist, I have compiled this guide to objectively compare the electronic behaviors of these two substituents, providing field-proven insights and self-validating experimental protocols to guide your synthetic strategy.
Structural & Electronic Fundamentals
To understand the reactivity of the 2-formyl group, we must analyze how electronic effects are transmitted across the biphenyl π -system.
The Methyl Ester (-COOMe): Consistent Electrophilic Activation
The methyl ester is a reliable, pH-independent electron-withdrawing group (EWG). It exerts both inductive (-I) and resonance (-M) effects, pulling electron density away from the biphenyl core. Because it cannot be deprotonated, its Hammett substituent constant ( σp≈0.45 ) remains invariant regardless of the reaction media[3]. This consistent electron withdrawal maintains the high electrophilicity of the 2-formyl carbon, making it highly susceptible to nucleophilic attack (e.g., in reductive aminations or Wittig reactions).
The Carboxylic Acid (-COOH): pH-Dependent Electronic Switching
In its neutral state, the free carboxylic acid behaves similarly to the methyl ester ( σp≈0.45 ), acting as an EWG[3]. However, its behavior diverges drastically in basic or buffered media. Upon deprotonation to a carboxylate anion (-COO⁻), the group transforms into a strong electron-donating group (EDG) via powerful +I and +M effects. This influx of electron density propagates through the biphenyl system, significantly deactivating the 2-formyl carbon and reducing its electrophilicity.
Furthermore, steric and electronic factors dictate the regioselectivity and reactivity of C(sp2)-H formylation and carboxylation in these sterically hindered arenes[4].
Fig 1. Electronic and structural divergence pathways of -COOH vs -COOMe biphenyl substituents.
Conformational Dynamics: Atropisomerism & Lactolization
When the substituent is located at the ortho position of the second ring (the 2'-position), cross-ring interactions dominate the molecule's behavior.
-
Intramolecular Lactolization (-COOH): A 2'-carboxylic acid is in close spatial proximity to the 2-formyl group. In solution, the nucleophilic oxygen of the -COOH group can attack the electrophilic formyl carbon, forming a stable cyclic lactol (a pseudoacid). This equilibrium effectively "masks" the aldehyde, rendering it inert to weak nucleophiles.
-
Steric Blockade (-COOMe): The methyl ester cannot undergo lactolization. Instead, its increased steric bulk forces the biphenyl rings into a nearly orthogonal conformation (dihedral angle ≈ 90°). This breaks the π -conjugation between the two rings, isolating the electronic effect of the ester to purely through-space inductive forces, while leaving the formyl group exposed for reaction.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative differences between the two functional groups on the 2-formyl-[1,1'-biphenyl] scaffold.
| Property | 2-Formyl-[1,1'-biphenyl]-4'-carboxylic acid | 2-Formyl-[1,1'-biphenyl]-4'-methyl ester |
| Hammett Constant ( σp ) | +0.45 (Neutral) / ~0.00 (Anionic) | +0.45 (Invariant) |
| Primary Electronic Effect | -I, -M (Neutral) / +I, +M (Anionic) | -I, -M |
| Formyl Electrophilicity | Highly variable (pH dependent) | Consistently High |
| H-Bonding Capability | Donor & Acceptor | Acceptor Only |
| Intramolecular Lactol (if 2'-) | Yes (Forms stable cyclic pseudoacid) | No (Steric locking only) |
| Solubility Profile | High in aqueous base, low in organics | High in organic solvents (DCM, THF) |
Validated Experimental Protocols
To objectively compare these scaffolds, we utilize a two-step self-validating workflow. The causality behind these choices is critical: we use a Suzuki-Miyaura coupling to build the scaffold, followed by a reductive amination assay to probe the true electrophilicity of the formyl carbon.
Fig 2. Self-validating experimental workflow for synthesizing and assaying biphenyl derivatives.
Protocol 1: Synthesis of the Biphenyl Scaffold via Suzuki-Miyaura Coupling
Causality: Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst due to its reliability in sterically hindered cross-couplings. Degassing is mandatory to prevent the oxidation of Pd(0) to inactive Pd(II) species.
-
Preparation: In a Schlenk flask, dissolve 2-formylphenylboronic acid (1.0 equiv) and the corresponding aryl bromide (4-bromobenzoic acid or methyl 4-bromobenzoate, 1.0 equiv) in a 4:1 mixture of THF and H₂O.
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Catalyst Addition: Add K₂CO₃ (2.5 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to 80 °C under Argon for 12 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). Upon completion, extract with EtOAc, dry over MgSO₄, and concentrate. Validate the integrity of the formyl group via ¹H NMR (look for the sharp singlet at δ 9.8–10.1 ppm).
Protocol 2: Comparative Reactivity Assay (Reductive Amination)
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted starting aldehyde, ensuring accurate kinetic tracking.
-
Imine Formation: Dissolve the synthesized biphenyl aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add benzylamine (1.1 equiv) and glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise.
-
Kinetic Monitoring: Withdraw 50 μ L aliquots every 15 minutes, quench with saturated NaHCO₃, extract with DCM, and analyze via HPLC (UV detection at 254 nm).
-
Observation: The methyl ester derivative will exhibit rapid, linear conversion. The carboxylic acid derivative will show significantly slower kinetics due to the partial protonation of the amine by the -COOH group and the resulting carboxylate's electron-donating deactivation of the formyl carbon.
References[2] US7968727B2 - Synthesis of 4-bromomethyl-2′-formylbiphenyl and 4-bromomethyl-2′-hydroxymethylbiphenyl and its use in preparation of angiotensin II antagonists, google.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFocibnvfWUL76B8uMyjD7EGPHYMWhswFAoGhWpiV46YyrnnC3DQyFadbr4TyPaN8wkFuTjWZfLCHgCf5nabEWWJkdd21Jzf1NCNmoAcTko4C0MMtJBV6D147eiyqh9QYLiipki-5jtj5E1JA==[1] Efficient and improved synthesis of Telmisartan, d-nb.info, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExArcFIU2yJQzQ7FDggnJU-K_ZVn9TFMHqLdF_4X0RybDFe_nVLht3xIjUxqpVW3lJ9XN4CsEPd6lnpDpNaxfhagt-XkFJe6-tM3bb7iomoDUpTcoEWGGA6lk=[4] Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches, acs.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH66frv5Kaxo6CP7mMtD4hxbESKSTkigb75oZ7dNK_N9cHTY1l7-oyP28BQSHGDA8rsAa4idKE55HFMGbd5hB9WztlBtUZxIVKbiCgqt2FV0sFiGI6BDBAfNZe3nExqDhongoTKbqYayoq--ycM6zA=[3] A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σ p in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_QN9ODpf02COTU33XsiL-d4fdRomDUkmRCZwAtojqkL-bFPc3UzdrGQsYOd2xPlxMqElZH2K3_EV2mADZg8TMI2mp3DUIwiXG8IYiFhivr2zX7UtmShgjh3w9fVa8duB-Xis=
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Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Executive Summary & Hazard Rationale
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a specialized biphenyl derivative frequently utilized as a structural intermediate in advanced drug development and organic synthesis. Due to its aromatic structure, this compound presents specific environmental and physiological hazards, notably severe aquatic toxicity (H410) and skin, eye, and respiratory irritation (H315, H319, H335)[1].
Causality in Disposal: Biphenyl structures resist rapid environmental degradation. Consequently, drain disposal of this compound—even in trace amounts—is strictly prohibited under the Resource Conservation and Recovery Act (RCRA). These compounds can bypass standard wastewater filtration systems, leading to severe ecological bioaccumulation[2][3]. All waste generated from this compound must be captured, segregated, and processed through institutional Environmental Health and Safety (EH&S) channels.
Waste Categorization & Quantitative Logistics
Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams not only creates exothermic hazards but also exponentially increases institutional disposal costs.
Table 1: Quantitative Logistics for Biphenyl Derivative Waste
| Waste State | Matrix / Solvent | EH&S Category | Approved Container | Max Fill Volume |
| Solid | Pure powder/crystals | Solid Hazardous Waste | HDPE wide-mouth bottle | 90% (leave headspace) |
| Liquid | Dissolved in EtOAc, Hexane, DMSO | Non-Halogenated Organic | HDPE or Glass bottle | 80-90% (1.5" - 3" headspace) |
| Liquid | Dissolved in DCM, Chloroform | Halogenated Organic | White 20L Halogenated drum | 90% (leave headspace) |
| Micro-Vials | LC-MS vials, Eppendorf tubes | Mixed Hazardous | Double-lined clear plastic bag | N/A (seal individually) |
Data synthesized from standard institutional EH&S hazardous waste guidelines[4][5][6].
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next phase of the workflow.
Phase 1: Segregation and Containment
-
Determine the Waste Matrix: Identify whether the Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is in solid form or dissolved in a solvent.
-
Causality Check: If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate), it must never be mixed with halogenated waste. Mixing forces the entire container to be treated as halogenated waste, which requires specialized high-temperature incineration to prevent the formation of toxic dioxins, significantly inflating disposal costs[2][6].
-
-
Select the Receptacle: Use original chemical containers, high-density polyethylene (HDPE) bottles, or chemically compatible glass containers[4].
-
Manage Headspace: Fill the container, leaving at least 1.5 inches of headspace for wide-mouth containers or 3 inches for tapered bottles[4].
-
Causality Check: Headspace accommodates the thermal expansion of solvents, preventing pressure-induced container rupture during storage and transport.
-
Phase 2: Labeling and Secondary Containment
-
Apply Hazardous Waste Tags: Attach a standard EH&S hazardous waste tag the moment the first drop of waste is added to the container[8]. Write out the full chemical name: "Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate". Do not use abbreviations or structural formulas.
-
Implement Secondary Containment: Place the primary waste container inside a chemically compatible secondary tray or dishpan[5].
-
Causality Check: The secondary container must be capable of holding at least 110% of the primary container's volume. This contains any catastrophic leaks, preventing the biphenyl derivative from mixing with incompatible lab chemicals (e.g., strong oxidizers like peroxides or permanganates) which could trigger a fire or explosion[3][5].
-
-
Small-Scale Synthesis Vials: For liquid-filled microcentrifuge tubes or LC-MS vials containing the biphenyl derivative, double-bag the sealed vials in clear plastic bags to allow visual inspection by EH&S technicians. Accurately list the chemical constituents on the outer tag[5].
Phase 3: Spill Response & Decontamination (Operational Plan)
-
Solid Spill Recovery: If the pure powder is spilled, do not dry sweep. Moisten the spilled material slightly to prevent aerosolization, or use a HEPA-filter vacuum[3]. Transfer the debris to a sealed hazardous waste container[1].
-
Liquid Spill Recovery: For solutions, isolate the area and apply an inert absorbent material such as diatomaceous earth[8][9].
Waste Stream Decision Workflow
To ensure rapid, compliant decision-making at the bench, follow this logical workflow for biphenyl derivative disposal.
Decision matrix for the segregation and disposal of biphenyl derivative laboratory waste.
References
-
University of Northern Iowa. "Hazardous Waste Management Manual." uni.edu. 4
-
Case Western Reserve University. "June/July 1995 | Environmental Health and Safety." case.edu.2
-
UC San Diego. "How to Store and Dispose of Hazardous Chemical Waste." ucsd.edu. 5
-
Durham Technical Community College. "Biphenyl - SAFETY DATA SHEET." durhamtech.edu. 1
-
Radco Industries. "BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET." radcoind.com. 9
-
Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety." oregonstate.edu. 6
-
Syracuse University. "Section 2: Waste Containers, Storage and Labelling." syr.edu.7
-
Sigma-Aldrich. "SAFETY DATA SHEET: biphenyl." sigmaaldrich.cn.
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CSU Northridge. "Hazardous Waste Management." csun.edu. 8
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New Jersey Department of Health. "Biphenyl - Hazardous Substance Fact Sheet." nj.gov. 3
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- 9. radcoind.com [radcoind.com]
Navigating the Safe Handling of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, compounds like Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, with its distinct aromatic aldehyde and ester functionalities, present unique handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling any chemical, and the dual functionality of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate necessitates careful consideration.
A. Core PPE Requirements
A baseline of personal protective equipment is non-negotiable for any work involving this compound. This includes:
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and incidental contact.
-
Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes, which are particularly sensitive to irritants. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory safety to protect your skin from potential spills.
B. Hand Protection: A Deeper Dive
Given the skin irritation potential, selecting the correct gloves is critical. The choice of glove material depends on the specific task and potential for exposure.
| Glove Material | Suitability for Aromatic Aldehydes & Esters | Advantages | Disadvantages |
| Butyl Rubber | Excellent | High resistance to a wide range of chemicals including aldehydes, ketones, and esters.[2][3] | Poor performance with aliphatic and aromatic hydrocarbons.[2][3] May have less dexterity. |
| Nitrile Rubber | Good (for incidental contact) | Good general-purpose glove with resistance to oils, greases, and some solvents.[3][4] | Not recommended for prolonged exposure to certain solvents or strong oxidizing agents.[4] |
| Neoprene | Good | Offers good resistance to acids, bases, alcohols, and petroleum products.[4] | Not recommended for use with halogenated hydrocarbons.[4] |
| Latex | Fair to Poor | Comfortable and provides good dexterity. | Can cause allergic reactions and has poorer chemical resistance compared to other options.[5] |
For routine handling with minimal risk of splash, double-gloving with nitrile gloves can provide an adequate barrier. However, for tasks with a higher risk of exposure or when handling larger quantities, butyl rubber gloves are the recommended choice. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
II. Operational Plan: From Receipt to Use
A systematic approach to handling Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate minimizes the risk of exposure and ensures a safe laboratory environment.
A. Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. This should include a review of the potential hazards, the quantities being used, and the specific experimental conditions.
-
Weighing and Preparation: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Reaction Setup and Execution: Set up reactions within the fume hood. Ensure that all glassware is properly secured. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
Workup and Purification: During the workup and purification stages (e.g., extraction, chromatography), be mindful of the potential for generating aerosols. Perform these steps in the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) and then wash thoroughly with soap and water. Collect all decontamination materials as hazardous waste.
III. Disposal Plan: Responsible Waste Management
Proper disposal of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate and any contaminated materials is crucial to protect the environment and comply with regulations.
A. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing papers, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[6][7] This waste stream is typically classified as "non-halogenated organic solid waste."
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for "non-halogenated organic liquid waste." Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[8]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Bulk Disposal and Spill Neutralization
For larger quantities of waste or in the event of a spill, chemical neutralization may be a viable option before final disposal. Given the aldehyde functionality, several methods can be considered, but these should only be performed by trained personnel with appropriate safety measures in place.
-
Oxidation: Treatment with an oxidizing agent can convert the aldehyde to a less reactive carboxylic acid. However, this process can be exothermic and should be done with caution.
-
Bisulfite Addition: Reaction with sodium bisulfite can form a water-soluble adduct, which can be easier to handle and dispose of.[9] This is a common method for quenching unreacted aldehydes in a reaction mixture.
-
Polyamine Treatment: Certain organic polyamines can react with aldehydes to form less toxic products.[10]
Important: Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste. They can provide specific guidance and ensure compliance with all applicable regulations. The primary and most common method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[6][7][11]
IV. Conclusion
The safe handling of Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a matter of informed precaution. By understanding the potential hazards, selecting the appropriate personal protective equipment, adhering to a systematic operational plan, and following a responsible disposal protocol, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the most current regulatory guidelines.
V. References
-
Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.
-
Proper Disposal of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. (2025). Benchchem.
-
Proper Disposal of 4-Bromo-4'-vinylbiphenyl: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
-
Glove Selection Page 1 of 20. Emergency and Safety Services, University of Florida.
-
Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
-
Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
-
How To Treat Aldehyde-containing Wastewater? (2019, May 23). Ethyl Acetate Plant.
-
Personal Protective Equipment (PPE). University of Pittsburgh.
-
4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
-
SAFETY DATA SHEET - XI ALDEHYDE. (2015, July 5). The John D. Walsh Company.
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley.
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Treatment of aqueous aldehyde waste streams. (1998, September 15). Google Patents.
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
-
SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde. (2025, December 22). Fisher Scientific.
-
Safety Data Sheet - Dimethyl biphenyl-4,4'-dicarboxylate. (2025, July 16). Cayman Chemical.
-
SAFETY DATA SHEET - Methyl biphenyl-4-carboxylate. (2026, January 2). Thermo Fisher Scientific.
-
attachment_7.docx. (n.d.). Regulations.gov.
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
-
Methyl 2'-formyl-[1,1'-biphenyl]-2-carboxylate. (n.d.). Sigma-Aldrich.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications.
-
Focus on: Treatment by Aldehyde Deactivation. (2024, April). Washington State Department of Ecology.
-
Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition. (2022, May 27). MDPI.
Sources
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- 2. safety.fsu.edu [safety.fsu.edu]
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- 4. safetyware.com [safetyware.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. US6277289B1 - Treatment of aqueous aldehyde waste streams - Google Patents [patents.google.com]
- 11. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
